5-Chloro-2-methoxy-4-(methylamino)benzoic acid
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-4-(methylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-11-7-4-8(14-2)5(9(12)13)3-6(7)10/h3-4,11H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJMYISJXPBNCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C(=C1)OC)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470724 | |
| Record name | 5-Chloro-2-methoxy-4-(methylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61694-98-2 | |
| Record name | 5-Chloro-2-methoxy-4-(methylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2-methoxy-4-(methylamino)benzoic acid
CAS Number: 61694-98-2
This technical guide provides a comprehensive overview of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid, a chemical compound of interest to researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. This document details its physicochemical properties, a proposed synthesis protocol, analytical methodologies, and a hypothesized area of biological activity.
Physicochemical Properties
A summary of the available and inferred physicochemical data for this compound and its close structural analogs is presented below. It is important to note that some data points are derived from closely related compounds and should be considered as estimates.
| Property | Value | Source/Analog |
| CAS Number | 61694-98-2 | Direct |
| Molecular Formula | C₉H₁₀ClNO₃ | Calculated |
| Molecular Weight | 215.63 g/mol | Calculated |
| Appearance | White Solid (inferred) | Analog: 4-Amino-5-chloro-2-methoxybenzoic acid |
| Melting Point | >206 °C (decomposes) (inferred) | Analog: 4-Amino-5-chloro-2-methoxybenzoic acid |
| Solubility | Sparingly soluble in ethanol; practically insoluble in water (inferred) | Analog: 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide[1] |
| pKa | (Not available) | |
| LogP | (Not available) |
Synthesis Protocol
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process starting from p-aminosalicylic acid. The key steps include methylation of the hydroxyl and carboxylic acid groups, chlorination of the aromatic ring, methylation of the amino group, and finally, hydrolysis of the ester to yield the desired carboxylic acid.
References
Technical Guide: Physicochemical Properties of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methoxy-4-(methylamino)benzoic acid, with the CAS Registry Number 61694-98-2, is a substituted benzoic acid derivative. This compound serves as a key intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry. Its chemical structure, featuring a chlorinated and methoxylated aromatic ring with amino and carboxylic acid functional groups, imparts specific physicochemical characteristics that are crucial for its reactivity and application in multi-step synthetic processes. Understanding these properties is paramount for process optimization, yield maximization, and ensuring the quality of the final active pharmaceutical ingredients.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It includes a summary of quantitative data, detailed experimental protocols for the determination of key properties, and a visualization of its role in synthetic pathways.
Physicochemical Properties
The physicochemical properties of a molecule are fundamental to its behavior in both chemical and biological systems. The following tables summarize the available quantitative data for this compound.
General and Computational Data
| Property | Value | Source |
| CAS Number | 61694-98-2 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀ClNO₃ | [4] |
| Molecular Weight | 215.63 g/mol | [4] |
| Predicted LogP | 2.0799 | [5] |
| Topological Polar Surface Area (TPSA) | 49.33 Ų | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Rotatable Bonds | 2 | [5] |
Experimental and Predicted Physical Properties
| Property | Value | Source |
| Physical State | White Solid | [4] |
| Predicted Melting Point | 183-184°C | [6] |
| Predicted Density | 1.370 ± 0.06 g/cm³ | [6] |
| Predicted pKa | Data not available | |
| Solubility | Data not available |
Role in Synthesis
This compound is a crucial building block in the synthesis of the gastroprokinetic agent, Itopride. Itopride is used for the treatment of functional dyspepsia and other gastrointestinal motility disorders. The following diagram illustrates the synthetic workflow where this compound is utilized.
References
- 1. An Efficient and Improved Process for the Synthesis of Itopride H...: Ingenta Connect [ingentaconnect.com]
- 2. benchchem.com [benchchem.com]
- 3. 61694-98-2|this compound|BLD Pharm [bldpharm.com]
- 4. 5-Chloro-2-methoxy-4-methylaminobenzoic Acid_其他_德威钠 [gjbzwzw.com]
- 5. chemscene.com [chemscene.com]
- 6. echemi.com [echemi.com]
Structure Elucidation of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid. The document details predicted spectroscopic data, standardized experimental protocols for its characterization, and a plausible synthetic pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Chemical Structure and Properties
Chemical Name: this compound CAS Number: 61694-98-2 Molecular Formula: C₉H₁₀ClNO₃ Molecular Weight: 215.63 g/mol
The structural formula of the compound is presented below, illustrating the arrangement of the substituted benzoic acid core.
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data for Structure Elucidation
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.0 - 13.0 | Singlet, broad | 1H | -COOH |
| ~7.8 | Singlet | 1H | Ar-H (H-6) |
| ~6.4 | Singlet | 1H | Ar-H (H-3) |
| ~4.5 - 5.5 | Singlet, broad | 1H | -NH- |
| ~3.9 | Singlet | 3H | -OCH₃ |
| ~2.9 | Doublet | 3H | -NHCH₃ |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~168 | -COOH |
| ~155 | C-2 |
| ~148 | C-4 |
| ~133 | C-6 |
| ~115 | C-5 |
| ~112 | C-1 |
| ~100 | C-3 |
| ~56 | -OCH₃ |
| ~30 | -NHCH₃ |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~3350 | Medium | N-H stretch |
| 2950-3050 | Medium-Weak | C-H stretch (Aromatic & Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| ~1100 | Medium | C-N stretch |
| ~800 | Strong | C-Cl stretch |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragments
| m/z | Ion |
|---|---|
| 215/217 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 200/202 | [M-CH₃]⁺ |
| 198/200 | [M-OH]⁺ |
| 172/174 | [M-COOH]⁺ |
Experimental Protocols
The following are detailed protocols for the acquisition of spectroscopic data for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of -2 to 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of 0 to 220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample for analysis and record the sample spectrum.
-
Scan the range from 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI: Infuse the sample solution directly into the ion source. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
-
EI: Introduce the sample via a direct insertion probe or a GC inlet. Acquire data over a similar mass range.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. Compare the isotopic distribution of chlorine-containing fragments with theoretical values.
Synthesis Pathway
A plausible synthesis for this compound can be adapted from the known synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid. The proposed workflow involves the methylation of the amino group of a suitable precursor.
Caption: Proposed synthetic workflow for the target compound.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of a novel or uncharacterized compound follows a logical progression of analytical techniques.
Caption: Logical workflow for spectroscopic structure elucidation.
Potential Signaling Pathway Involvement
Given its structural similarity to known pharmacologically active molecules, this compound may interact with various biological targets. For instance, related compounds have shown activity at serotonin receptors. A hypothetical signaling pathway is depicted below.
Caption: A hypothetical GPCR signaling pathway for the compound.
Technical Guide: Spectral Analysis of 5-Chloro-2-methoxy-4-(amino)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive overview of the spectral data for 5-Chloro-2-methoxy-4-(amino)benzoic acid, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies used for their acquisition.
Spectral Data Summary
Table 1: Nuclear Magnetic Resonance (NMR) Data for 4-Amino-5-chloro-2-methoxybenzoic acid
| Spectrum | Source | Instrument | Observed Signals (ppm) |
| ¹³C NMR | Tokyo Kasei Kogyo Company, Ltd. | Not Specified | Data available through various databases. |
Table 2: Infrared (IR) Spectroscopy Data for 4-Amino-5-chloro-2-methoxybenzoic acid
| Technique | Source of Sample | Instrument | Key Absorptions (cm⁻¹) |
| FTIR (KBr Wafer) | Tokyo Kasei Kogyo Company, Ltd. | Not Specified | Specific peak data not detailed in search results. |
| ATR-IR | Sigma-Aldrich Company Llc. | Bruker Tensor 27 FT-IR | Specific peak data not detailed in search results. |
Table 3: Mass Spectrometry (MS) Data for 4-Amino-5-chloro-2-methoxybenzoic acid
| Technique | Source | Key m/z Peaks |
| GC-MS | NIST Mass Spectrometry Data Center | 154, 158, 184, 201[1] |
Experimental Protocols
The methodologies for acquiring the spectral data are outlined below, providing a reference for reproducing these experiments.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A ¹H NMR spectrum was acquired using a BRUKER AC-300 instrument. The sample was sourced from Tokyo Kasei Kogyo Company, Ltd.[1]
-
¹³C NMR: The ¹³C NMR spectrum was also obtained from a sample provided by Tokyo Kasei Kogyo Company, Ltd.[1]
2.2 Infrared (IR) Spectroscopy
-
FTIR Spectroscopy (KBr Wafer): The sample, obtained from Tokyo Kasei Kogyo Company, Ltd., was prepared as a KBr wafer for analysis.[1]
-
ATR-IR Spectroscopy: An ATR-IR spectrum was recorded using a Bruker Tensor 27 FT-IR instrument. The sample was sourced from Sigma-Aldrich Company Llc.[1]
2.3 Mass Spectrometry (MS)
-
GC-MS: The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry. The data is available from the NIST Mass Spectrometry Data Center.[1]
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like 5-Chloro-2-methoxy-4-(amino)benzoic acid.
Caption: Workflow for Spectroscopic Analysis.
References
Technical Guide to Determining the Solubility Profile of 5-Chloro-2-methoxy-4-(methylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor aqueous solubility can hinder absorption and lead to variable clinical outcomes. This technical guide addresses the solubility profile of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid. As publicly available, quantitative solubility data for this compound is limited, this document provides a comprehensive framework of established experimental protocols for researchers to determine its complete solubility profile. The guide details methodologies for both thermodynamic and kinetic solubility assays, outlines best practices for data presentation, and includes visual workflows to ensure procedural clarity. By following these protocols, researchers can generate the crucial data needed to advance the development of this compound.
Introduction to Solubility Profiling
Solubility is a fundamental physicochemical property that significantly influences a drug candidate's journey from discovery to clinical application. It is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure. In drug development, aqueous solubility is of particular interest as it directly impacts the dissolution rate in the gastrointestinal tract, and consequently, the rate and extent of absorption.
A comprehensive solubility profile typically includes:
-
Thermodynamic Solubility: The true equilibrium solubility of a compound in a given solvent, where the dissolved solute is in equilibrium with the undissolved solid phase. This is a critical parameter for biopharmaceutical classification and formulation development.[1][2]
-
Kinetic Solubility: A measure of a compound's ability to remain in solution after being added from a concentrated organic stock (typically DMSO) into an aqueous buffer.[3][4][5] This high-throughput screening method is invaluable in early discovery phases to quickly identify compounds with potential solubility liabilities.[3]
-
pH-Dependent Solubility: For ionizable compounds, solubility can vary significantly with the pH of the medium. Understanding this relationship is crucial for predicting behavior in different segments of the gastrointestinal tract.
-
Solubility in Various Media: Assessing solubility in different solvents (e.g., organic solvents, biorelevant media like Simulated Gastric Fluid - SGF, and Simulated Intestinal Fluid - SIF) provides essential information for formulation and preclinical studies.
This guide provides the necessary experimental protocols to thoroughly characterize the solubility of this compound.
Compound Information: this compound
A clear understanding of the compound's basic properties is the first step in any profiling effort.
-
Molecular Formula: C₉H₁₀ClNO₃
-
Molecular Weight: 215.63 g/mol
-
Chemical Structure:
[6]* Qualitative Solubility: Reported to be soluble in Chloroform. [6]
Experimental Protocols
The following sections detail the standard methodologies for determining the thermodynamic and kinetic solubility of this compound.
Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method
The shake-flask method is the gold-standard for determining thermodynamic solubility. [3]It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is achieved.
Detailed Methodology:
-
Preparation:
-
Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial. The amount should be sufficient to ensure a saturated solution with visible undissolved solid at the end of the experiment.
-
Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl) to the vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. For thermodynamic solubility, this is typically 24 to 72 hours. [3]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand briefly to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Separate the dissolved compound from the undissolved solid. This can be achieved by either:
-
Centrifugation: Centrifuge the aliquot at high speed (e.g., >10,000 g) and collect the supernatant.
-
Filtration: Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
-
Quantification:
-
Prepare a standard curve of the compound in the chosen solvent.
-
Analyze the concentration of the compound in the filtered or centrifuged supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the solubility based on the measured concentration from the standard curve.
-
Kinetic Solubility Determination: High-Throughput Method
Kinetic solubility assays are designed for rapid assessment and are common in early drug discovery. They measure the concentration at which a compound precipitates when added from a DMSO stock solution into an aqueous buffer. [4][5] Detailed Methodology:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
-
Assay Plate Preparation:
-
Using a liquid handler or multichannel pipette, dispense the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a 96-well microplate.
-
Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentrations (e.g., creating a serial dilution from 200 µM down to ~1 µM). The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.
-
-
Incubation:
-
Seal the plate and mix the contents thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a set period, typically 1 to 2 hours. [3]
-
-
Detection and Quantification:
-
The point of precipitation can be determined by several methods:
-
Nephelometry (Light Scattering): A nephelometer measures the light scattered by insoluble particles (precipitate) in each well. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility. [7] * Direct UV Absorbance (after filtration): After incubation, the solutions are filtered through a filter plate to remove any precipitate. The concentration of the compound remaining in the filtrate is then determined by measuring its UV absorbance with a plate reader. [4]This concentration is the reported kinetic solubility.
-
LC-MS (after filtration): For higher sensitivity and specificity, the filtrate can be analyzed by LC-MS to determine the concentration of the dissolved compound.
-
-
Data Presentation
Clear and structured presentation of solubility data is essential for interpretation and comparison. The following tables serve as templates for recording experimental findings.
Table 1: Thermodynamic Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | pH | Solubility (µg/mL) | Standard Deviation | Method |
| Deionized Water | 25 | (as is) | Shake-Flask/HPLC-UV | ||
| PBS | 25 | 7.4 | Shake-Flask/HPLC-UV | ||
| SGF (Simulated Gastric Fluid) | 37 | 1.2 | Shake-Flask/HPLC-UV | ||
| SIF (Simulated Intestinal Fluid) | 37 | 6.8 | Shake-Flask/HPLC-UV | ||
| Ethanol | 25 | N/A | Shake-Flask/HPLC-UV | ||
| Chloroform | 25 | N/A | Shake-Flask/HPLC-UV |
Table 2: pH-Dependent Aqueous Solubility Profile
| pH | Buffer System | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |
| 2.0 | Glycine-HCl | 25 | ||
| 4.0 | Acetate | 25 | ||
| 6.0 | Phosphate | 25 | ||
| 7.4 | Phosphate | 25 | ||
| 9.0 | Borate | 25 |
Visualization of Experimental Workflows
Visual diagrams of experimental processes can greatly enhance understanding and reproducibility. The following workflows are presented in the DOT language for use with Graphviz.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. In-vitro Thermodynamic Solubility [protocols.io]
- 3. enamine.net [enamine.net]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. 5-CHLORO-2-METHOXY-4-METHYLAMINO-BENZOIC ACID [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 5-Chloro-2-methoxy-4-(methylamino)benzoic Acid and Its Analogs
For Immediate Release
This technical guide provides an in-depth analysis of the known biological activities of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid and its structurally related analogs. Primarily utilized as a key intermediate in chemical synthesis, the core structure of this benzoic acid derivative is a versatile scaffold that has led to the development of a diverse range of biologically active molecules.[1] This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Overview of Biological Activities
While this compound itself is mainly documented as a precursor in pharmaceutical synthesis, its analogs have demonstrated significant pharmacological effects across several therapeutic areas.[1] These activities are broadly categorized as anticancer, antimicrobial, and modulators of key cellular signaling pathways. This guide will explore these activities in detail, providing a comparative analysis of the potency and efficacy of various analogs.
Anticancer Activity
Analogs of this compound have emerged as promising candidates in oncology research, with several classes of compounds demonstrating potent anti-proliferative and cytotoxic effects. The key targets for these analogs include Polo-like kinase 4 (PLK4) and Poly (ADP-ribose) polymerase 2 (PARP-2).
PLK4 Inhibition
A series of 5-chlorine-2-amino-pyrimidine derivatives has been identified as potent inhibitors of PLK4, a critical regulator of centrosome duplication.[2] Overexpression of PLK4 is associated with tumorigenesis, making it a viable therapeutic target.[2]
Table 1: PLK4 Inhibitory Activity of 5-Chlorine-2-Amino-Pyrimidine Derivatives
| Compound | PLK4 IC50 (nM) | Anti-proliferative IC50 (MCF-7 cells) (µM) |
| 5f | 0.8 | 0.48 |
| Other Analogs | < 10 | < 1 |
Data sourced from a study on potent PLK4 inhibitors.[2]
The inhibition of PLK4 by these compounds leads to mitotic arrest and apoptosis in cancer cells, particularly those with TRIM37 amplification.[2]
PARP-2 Inhibition
Benzoxazole derivatives containing a 5-chloro substituent have been synthesized and evaluated as inhibitors of PARP-2, an enzyme involved in DNA damage repair.[3] Inhibition of PARP-2 can lead to synthetic lethality in cancer cells with specific DNA repair defects.
Table 2: PARP-2 Inhibitory and Cytotoxic Activity of 5-Chloro-Benzoxazole Derivatives
| Compound | PARP-2 IC50 (µM) | Cytotoxic IC50 (MDA-MB-231 cells) (µM) | Cytotoxic IC50 (MCF-7 cells) (µM) |
| 12 | 0.07 | 6.14 | - |
| 27 | 0.057 | 11.32 | - |
| 11 | 0.19 | 5.63 | - |
| 13 | 0.106 | 7.52 | - |
| Olaparib (Ref.) | 0.02 | - | - |
Data from a study on benzoxazole derivatives as PARP-2 inhibitors.[3]
These compounds have shown significant cytotoxic activity against breast cancer cell lines.[3]
Other Anticancer Mechanisms
Derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide have demonstrated anti-proliferative effects against human ovarian and colon cancer cell lines, inducing G2/M cell cycle arrest and apoptosis. Additionally, 5-chloro-substituted 2,4-diphenyl-5H-indeno[1,2-b]pyridines have shown potent cytotoxicity against T47D breast cancer cells.[4] A highly selective inhibitor of Monocarboxylate Transporter 4 (MCT4), which contains a 5-chloro-2-sulfonamidophenyl moiety, has also been developed, demonstrating antitumor activity by inhibiting lactate efflux from cancer cells.[5][6]
Antimicrobial Activity
Analogs featuring a 5-chloro-2-hydroxybenzoic acid scaffold have been investigated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and mycobacterial strains.
Table 3: Antimicrobial Activity of 5-Chloro-2-hydroxybenzamide Derivatives
| Compound | Target Organism | MIC (µmol/L) |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA & MRSA) | 15.62-31.25 |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 |
MIC (Minimum Inhibitory Concentration) values from a study on sulfonamides with a 5-chloro-2-hydroxybenzoic acid scaffold.[7][8]
Schiff bases derived from 5-chloro-salicylaldehyde have also been synthesized and show antibacterial and antifungal activities.[9]
Serotonin 5-HT4 Receptor Agonism
A close analog, 4-Amino-5-chloro-2-methoxybenzoic acid, is a potent agonist of the serotonin 5-HT4 receptor.[10] This receptor is positively coupled to adenylate cyclase and is a key target for prokinetic agents used to treat gastrointestinal motility disorders.[11] Several benzamide derivatives, including cisapride and metoclopramide, share this mechanism of action.[11]
Experimental Protocols and Methodologies
The biological activities described in this guide were determined using a variety of established in vitro assays. Below are outlines of the key experimental protocols.
PLK4 Kinase Inhibition Assay
The inhibitory activity of compounds against PLK4 is typically determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for determining PLK4 kinase inhibition.
This assay measures the amount of ADP produced in the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Cell Proliferation (MTT) Assay
The cytotoxic effects of the anticancer analogs are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) of the antimicrobial analogs is determined using the broth microdilution method according to CLSI guidelines.
-
Compound Preparation: A serial dilution of each test compound is prepared in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of these analogs stem from their interaction with specific molecular targets, leading to the modulation of critical cellular pathways.
PLK4 Signaling Pathway in Centrosome Duplication
Caption: PLK4's role in centriole duplication and its inhibition.
5-HT4 Receptor Signaling Cascade
References
- 1. 5-CHLORO-2-(METHYLAMINO)BENZOIC ACID [myskinrecipes.com]
- 2. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | FA17623 [biosynth.com]
- 11. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted benzoic acids are a cornerstone of modern organic synthesis, serving as pivotal building blocks and key intermediates in the pharmaceutical, agrochemical, and materials science industries.[1][2][3][4] Their prevalence in a vast array of biologically active molecules underscores the critical importance of robust and versatile synthetic methodologies for their preparation.[2][4][5][6][7] This in-depth technical guide provides a comprehensive overview of the core strategies for synthesizing substituted benzoic acids, with a focus on practical experimental protocols, comparative data, and a clear visualization of the underlying chemical principles.
Core Synthetic Strategies
The synthesis of substituted benzoic acids can be broadly categorized into several key approaches, each with its own advantages and substrate scope. The most prominent methods include the oxidation of alkylbenzenes, carboxylation of organometallic reagents, hydrolysis of nitrile derivatives, and specialized named reactions for specific substitution patterns.
Oxidation of Alkylbenzenes
The oxidation of an alkyl group, most commonly a methyl group, on a benzene ring is a direct and widely used method for the synthesis of benzoic acids. This transformation can be achieved using strong stoichiometric oxidants or through catalytic processes with molecular oxygen.
Overview:
This method is particularly valuable for large-scale industrial production due to the low cost of starting materials like toluene.[8][9] The reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.[10] Catalytic systems, often employing transition metal salts like cobalt or manganese naphthenates, facilitate the oxidation using air or pure oxygen, offering a greener alternative.[9][11][12][13] The reaction proceeds through a series of oxidation steps, from the alkylbenzene to a benzyl alcohol, then to an aldehyde, and finally to the carboxylic acid.[10]
Experimental Protocol: Oxidation of Toluene to Benzoic Acid with Potassium Permanganate
This protocol is a classic laboratory-scale synthesis of benzoic acid from toluene.[8][14]
Materials:
-
Toluene (1.5 g, 1.7 mL, 0.016 mol)[8]
-
Potassium permanganate (5 g, 0.032 mol)[8]
-
Cetyltrimethylammonium bromide (0.1 g) (as a phase-transfer catalyst)[8]
-
Distilled water (50 mL)[8]
-
Concentrated Hydrochloric Acid (HCl)
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add potassium permanganate (5 g), cetyltrimethylammonium bromide (0.1 g), toluene (1.7 mL), and distilled water (50 mL).[8]
-
Assemble a reflux apparatus and heat the mixture to a vigorous boil with strong stirring.[8] Maintain a steady reflux for 3 hours.[14] During the reaction, the purple color of the permanganate will disappear and a brown precipitate of manganese dioxide will form.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Filter the mixture by vacuum filtration to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of distilled water.[14]
-
The clear filtrate contains potassium benzoate.[14] Transfer the filtrate to a beaker and cool it in an ice bath.
-
Slowly add concentrated hydrochloric acid to the filtrate with stirring until the solution is acidic (test with litmus or pH paper).[14] A white precipitate of benzoic acid will form.
-
Collect the benzoic acid by vacuum filtration, wash with a small amount of cold distilled water, and allow it to air dry. The crude product can be further purified by recrystallization from hot water.
Quantitative Data:
The following table summarizes representative data for the oxidation of substituted toluenes.
| Substrate | Oxidant/Catalyst | Temperature (°C) | Pressure | Time (h) | Yield (%) |
| Toluene | KMnO₄ | Reflux | Atmospheric | 3 | High |
| Toluene | Co(OAc)₂/NaBr/O₂ | 150 | 1.0 MPa | 2 | 69 |
| Toluene | VOTPP/O₂ | 145 | 0.8 MPa | 4 | ~20 (86% selectivity) |
| Toluene | Benzophenone/Air/Light | 25 | Atmospheric | 10 | 42 |
Data sourced from multiple literature reports for comparison.[12][15]
Logical Workflow for Toluene Oxidation:
Caption: Workflow for the synthesis of benzoic acid via oxidation.
Carboxylation of Grignard Reagents
The Grignard reaction provides a versatile route to benzoic acids from aryl halides. The process involves the formation of an organomagnesium compound (Grignard reagent), which then acts as a nucleophile, attacking carbon dioxide.
Overview:
This method is highly effective for a wide range of substituted aryl halides. The Grignard reagent, typically phenylmagnesium bromide, is prepared by reacting an aryl halide (e.g., bromobenzene) with magnesium metal in an anhydrous ether solvent. This reagent is then reacted with solid carbon dioxide (dry ice), which serves as the electrophile.[16][17] An acidic workup is required to protonate the initially formed carboxylate salt to yield the final benzoic acid.[18] A critical aspect of this synthesis is the need for strictly anhydrous conditions, as any moisture will quench the Grignard reagent.[18]
Experimental Protocol: Synthesis of Benzoic Acid from Bromobenzene
This protocol details the laboratory synthesis of benzoic acid using the Grignard reaction.[18]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Dry ice (solid CO₂)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Three-necked round-bottom flask, dropping funnel, and condenser (all oven-dried)
-
Calcium chloride drying tube
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings in an oven-dried three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stir bar.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a few drops of the bromobenzene solution to the magnesium. The reaction should start, indicated by bubbling and a cloudy appearance. If it doesn't start, gentle warming or the addition of a small crystal of iodine may be necessary.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.[18]
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The solution should be grayish-brown.[18]
-
-
Carboxylation:
-
In a separate beaker, place an excess of crushed dry ice.
-
Slowly pour the prepared Grignard reagent solution onto the dry ice with stirring.[18] A vigorous reaction will occur.
-
Allow the mixture to stand until the excess dry ice has sublimated.
-
-
Workup and Isolation:
-
Add dilute sulfuric acid or hydrochloric acid to the reaction mixture to protonate the magnesium benzoate salt and dissolve any remaining magnesium.[18]
-
The mixture will separate into two layers. The benzoic acid will be primarily in the ether layer.
-
Separate the layers using a separatory funnel.
-
Extract the aqueous layer with additional portions of diethyl ether.
-
Combine the ether extracts and wash them with water.
-
Extract the ether solution with a 5% sodium hydroxide solution. This converts the benzoic acid to sodium benzoate, which is soluble in the aqueous layer.[18]
-
Separate the aqueous layer and cool it in an ice bath.
-
Acidify the aqueous solution with dilute HCl to precipitate the benzoic acid.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
Quantitative Data:
The Grignard carboxylation is known for its good to excellent yields for a variety of substrates.
| Aryl Halide | Solvent | Carboxylating Agent | Yield (%) |
| Bromobenzene | Diethyl ether | CO₂ (Dry Ice) | 75-85 |
| 4-Bromotoluene | THF | CO₂ (Dry Ice) | ~80 |
| 2-Chlorobromobenzene | Diethyl ether | CO₂ (Dry Ice) | High |
Yields are representative and can vary based on specific reaction conditions and scale.[1]
Reaction Mechanism: Grignard Carboxylation
Caption: Mechanism of benzoic acid synthesis via Grignard reaction.
Hydrolysis of Benzonitriles
The hydrolysis of a nitrile (-CN) group provides another reliable method for the synthesis of benzoic acids. This transformation can be carried out under either acidic or basic conditions.
Overview:
Benzonitriles can be prepared from aryl halides via nucleophilic substitution or Sandmeyer reaction, making this a versatile two-step route to benzoic acids. The hydrolysis proceeds through a benzamide intermediate.[19][20] In acidic hydrolysis, the nitrile is protonated, followed by nucleophilic attack by water.[20] In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon.[21] Both methods ultimately lead to the formation of the carboxylic acid (or its salt), which can be isolated after acidification.[19][22]
Experimental Protocol: Basic Hydrolysis of Benzonitrile
Materials:
-
Benzonitrile
-
Sodium hydroxide (NaOH) solution (e.g., 10-20%)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Place the benzonitrile and a solution of sodium hydroxide in a round-bottom flask.
-
Heat the mixture under reflux. The hydrolysis can take several hours, and the progress can be monitored by the evolution of ammonia gas (which can be tested with moist litmus paper).
-
After the reaction is complete (ammonia evolution ceases), cool the reaction mixture to room temperature.
-
Carefully acidify the cooled solution with concentrated HCl in an ice bath.
-
Benzoic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from water can be used for further purification.
Reaction Pathway: Hydrolysis of Benzonitrile
Caption: Pathway for the hydrolysis of benzonitriles to benzoic acids.
Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a carboxylation method specifically for the synthesis of hydroxybenzoic acids from phenols.[23][24][25]
Overview:
This reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide.[23][24] Typically, a phenol is first treated with a base (like sodium hydroxide) to form the more reactive phenoxide ion.[24] The phenoxide is then heated with carbon dioxide under pressure to yield the corresponding hydroxybenzoate salt.[23][24] Subsequent acidification produces the hydroxybenzoic acid.[23] The regioselectivity (ortho- vs. para-carboxylation) can be influenced by the choice of counter-ion and reaction temperature.[23][26] For example, sodium phenoxide tends to give the ortho-isomer (salicylic acid), while potassium phenoxide at higher temperatures favors the para-isomer (4-hydroxybenzoic acid).[23][24][27]
Experimental Protocol: Synthesis of Salicylic Acid
This protocol is based on the industrial synthesis of salicylic acid.[23][27]
Materials:
-
Phenol
-
Sodium hydroxide
-
Carbon dioxide (gas or solid)
-
Sulfuric acid
-
Autoclave or high-pressure reactor
Procedure:
-
Formation of Sodium Phenoxide: React phenol with an equimolar amount of sodium hydroxide in a suitable solvent or neat. The water is typically removed by evaporation to yield dry sodium phenoxide powder.
-
Carboxylation: Place the dry sodium phenoxide in an autoclave. Heat the reactor to 125°C and introduce carbon dioxide under a pressure of 100 atm.[23][27] Maintain these conditions for several hours.
-
Workup: After cooling the reactor, dissolve the resulting sodium salicylate in water.
-
Acidification: Acidify the aqueous solution with sulfuric acid to precipitate the salicylic acid.[27]
-
Purification: The crude salicylic acid can be purified by recrystallization from hot water.[27]
Quantitative Data for Kolbe-Schmitt Reaction:
| Phenoxide | Temperature (°C) | Pressure (atm) | Isomer | Yield (%) |
| Sodium Phenoxide | 125 | 100 | ortho- (Salicylic Acid) | High |
| Sodium Phenoxide | 150 | - | ortho- and para- mixture | 95 |
| Potassium Phenoxide | 240 | - | para- (4-Hydroxybenzoic Acid) | High (via isomerization) |
Data compiled from various sources.[27]
Mechanism of the Kolbe-Schmitt Reaction:
Caption: Key steps in the Kolbe-Schmitt reaction mechanism.
Suzuki-Miyaura Coupling
For the synthesis of more complex, biaryl-substituted benzoic acids, the Suzuki-Miyaura cross-coupling reaction is a powerful tool.
Overview:
The Suzuki coupling creates a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide, catalyzed by a palladium complex.[28][29] To synthesize a substituted benzoic acid, a halobenzoic acid can be coupled with an arylboronic acid, or an aryl halide can be coupled with a boronic acid-substituted benzoic acid. The reaction requires a base to activate the boronic acid for transmetalation.[30] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with sterically hindered substrates.[30][31]
General Experimental Workflow:
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), a reaction vessel is charged with the halobenzoic acid (or ester), the arylboronic acid, a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a suitable ligand (if required), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent Addition: A degassed solvent or solvent mixture (e.g., dioxane, toluene, water) is added.
-
Reaction: The mixture is heated to the desired temperature (often 80-110 °C) and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: The reaction mixture is cooled, diluted with water, and acidified. The product is then extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Catalytic Cycle for Suzuki Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Conclusion
The synthesis of substituted benzoic acids is a well-established field with a diverse array of reliable methods. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the reaction, and economic considerations. For simple, large-scale syntheses, the oxidation of alkylbenzenes remains a dominant industrial method. Grignard carboxylation and nitrile hydrolysis offer high versatility in a laboratory setting for a wide range of functional groups. The Kolbe-Schmitt reaction is the go-to method for hydroxybenzoic acids, while modern cross-coupling reactions like the Suzuki coupling have opened the door to the efficient synthesis of complex, poly-aromatic benzoic acid derivatives that are of significant interest in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols for researchers to confidently approach the synthesis of this vital class of organic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. ymerdigital.com [ymerdigital.com]
- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. justlonghealth.com [justlonghealth.com]
- 9. Preparation and Synthesis Method of Benzoic Acid_Chemicalbook [chemicalbook.com]
- 10. How do you convert the following?Toluene to Benzoic acid. - askIITians [askiitians.com]
- 11. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. CN103910623A - Preparation method for benzoic acid - Google Patents [patents.google.com]
- 16. prolabscientific.com [prolabscientific.com]
- 17. prolabscientific.com [prolabscientific.com]
- 18. mason.gmu.edu [mason.gmu.edu]
- 19. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 20. homework.study.com [homework.study.com]
- 21. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 22. scribd.com [scribd.com]
- 23. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 24. byjus.com [byjus.com]
- 25. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 26. jk-sci.com [jk-sci.com]
- 27. benchchem.com [benchchem.com]
- 28. youtube.com [youtube.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. Suzuki Coupling [organic-chemistry.org]
- 31. benchchem.com [benchchem.com]
The Pivotal Role of 4-Amino-5-chloro-2-methoxybenzoic Acid in Gastrointestinal Prokinetic Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 4-Amino-5-chloro-2-methoxybenzoic acid, a key intermediate in the synthesis of a class of influential gastrointestinal prokinetic agents. While the user's initial query focused on "5-Chloro-2-methoxy-4-(methylamino)benzoic acid," extensive research indicates that the structurally related compound, 4-Amino-5-chloro-2-methoxybenzoic acid, is the more direct and widely utilized precursor in the development of prominent pharmaceuticals that modulate gastrointestinal motility. This document will explore the therapeutic applications, mechanisms of action, and synthesis of drugs derived from this critical starting material.
Therapeutic Applications of Substituted Benzamide Drugs
4-Amino-5-chloro-2-methoxybenzoic acid is a cornerstone in the synthesis of several substituted benzamide drugs that have seen significant clinical use, primarily as gastrointestinal prokinetic agents and antiemetics.[1][2] These medications are prescribed to treat a variety of motility disorders.[3][4]
Key Therapeutic Indications:
-
Gastroesophageal Reflux Disease (GERD): These drugs help to increase lower esophageal sphincter pressure and accelerate gastric emptying, thereby reducing reflux.[5]
-
Diabetic Gastroparesis: A condition where the stomach empties too slowly, leading to nausea, vomiting, and bloating. Prokinetic agents stimulate gastric contractions to alleviate these symptoms.[5]
-
Chemotherapy-Induced and Postoperative Nausea and Vomiting: By blocking dopamine receptors in the brain's chemoreceptor trigger zone, these drugs effectively reduce nausea and vomiting.[5]
-
Chronic Constipation: Certain derivatives act as selective serotonin 5-HT4 receptor agonists, promoting colonic motility.[6]
The most notable pharmaceuticals synthesized from this intermediate are Metoclopramide and Cisapride.[1][7]
Mechanism of Action: Modulating Gastrointestinal Neurotransmission
The therapeutic effects of drugs derived from 4-Amino-5-chloro-2-methoxybenzoic acid stem from their interaction with key neurotransmitter receptors in the gastrointestinal tract and the central nervous system. The primary targets are dopamine D2 receptors and serotonin 5-HT4 receptors.
Dopamine D2 Receptor Antagonism
Metoclopramide primarily functions as a dopamine D2 receptor antagonist.[1] In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, relaxing the stomach and reducing motility. By blocking D2 receptors, Metoclopramide counteracts this effect, leading to increased cholinergic stimulation of the upper GI tract. This results in enhanced gastric contractions and accelerated gastric emptying.[8] Centrally, D2 receptor blockade in the chemoreceptor trigger zone of the brainstem is responsible for its potent antiemetic properties.[8]
Serotonin 5-HT4 Receptor Agonism
Cisapride and other related "pride" drugs act as agonists at serotonin 5-HT4 receptors.[9] These receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10] In the enteric nervous system, this signaling cascade facilitates the release of acetylcholine, a primary excitatory neurotransmitter that enhances gastrointestinal motility and secretions.[6][10] The activation of 5-HT4 receptors on enteric neurons is a key mechanism for promoting propulsive contractions (peristalsis) throughout the gut.[10]
Quantitative Pharmacological Data
The following table summarizes key pharmacological data for representative drugs synthesized from the 4-amino-5-chloro-2-methoxybenzoic acid scaffold. This data is crucial for understanding their potency and selectivity.
| Compound | Target Receptor(s) | Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Primary Therapeutic Use(s) |
| Metoclopramide | Dopamine D2 | ~100 - 300 | IC50 ~100-500 | Antiemetic, Gastroparesis, GERD[1] |
| 5-HT4 (agonist) | Lower affinity | Partial agonist | ||
| 5-HT3 (antagonist) | Lower affinity | Antagonist | ||
| Cisapride | 5-HT4 (agonist) | ~1.0 - 10 | EC50 ~140 | Gastroparesis, GERD (Largely withdrawn due to cardiac side effects)[4][9] |
| hERG K+ Channel | Potent blocker | IC50 ~9.4 |
Note: The exact values can vary depending on the experimental conditions and tissue types used.
Synthesis of Prokinetic Agents: Experimental Protocols
The synthesis of prokinetic drugs like Metoclopramide and Cisapride from 4-Amino-5-chloro-2-methoxybenzoic acid typically involves the formation of an amide bond between the carboxylic acid group of the intermediate and a suitable amine.
Synthesis of Metoclopramide
Metoclopramide is synthesized by the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with N,N-diethylethane-1,2-diamine.[1]
Representative Experimental Protocol:
-
Activation of the Carboxylic Acid: 4-Amino-5-chloro-2-methoxybenzoic acid is converted to its more reactive acid chloride. This can be achieved by reacting it with thionyl chloride (SOCl₂) or a similar chlorinating agent.[11]
-
Amide Bond Formation: The resulting 4-amino-5-chloro-2-methoxybenzoyl chloride is then reacted with N,N-diethylethane-1,2-diamine in an inert solvent. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[12]
-
Purification: The crude Metoclopramide is then purified, often by recrystallization, to yield the final product.
Synthesis of Cisapride
The synthesis of Cisapride involves the coupling of 4-amino-5-chloro-2-methoxybenzoic acid with a specific piperidine derivative, cis-4-amino-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine.[7]
Representative Experimental Protocol:
-
Mixed Anhydride Formation: 4-Amino-5-chloro-2-methoxybenzoic acid is reacted with ethyl chloroformate in the presence of a tertiary amine base (e.g., triethylamine) to form a mixed anhydride. This activates the carboxylic acid for nucleophilic attack.[13][14]
-
Amidation: The mixed anhydride is then reacted in situ with cis-4-amino-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine to form the amide bond, yielding Cisapride.[13][14]
-
Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials. The final product is then isolated and purified, for instance, by crystallization.[13]
Visualizations of Key Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways for the dopamine D2 receptor and the serotonin 5-HT4 receptor.
Experimental Workflow
The following diagram outlines a general experimental workflow for the synthesis and purification of a benzamide derivative from 4-amino-5-chloro-2-methoxybenzoic acid.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4250110A - Method of preparing metoclopramide - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. US6218542B1 - Synthesis of cisapride - Google Patents [patents.google.com]
- 14. CN1233240A - The synthetic method of cisapride - Google Patents [patents.google.com]
The Predicted Mechanism of Action of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
This technical guide delineates the predicted mechanism of action for the compound 5-Chloro-2-methoxy-4-(methylamino)benzoic acid. Based on the pharmacological activity of structurally analogous compounds, it is hypothesized that this molecule acts as a selective agonist at the serotonin 5-HT4 receptor. This document provides a comprehensive overview of the predicted signaling pathway, quantitative data from related compounds, and detailed experimental protocols for assessing receptor binding and functional activity, which are crucial for the validation of this hypothesis and further drug development endeavors.
Predicted Mechanism of Action
The primary predicted mechanism of action for this compound is the agonism of the serotonin 5-HT4 receptor. This prediction is strongly supported by structure-activity relationship (SAR) studies of closely related analogs, particularly esters and amides of 4-amino-5-chloro-2-methoxybenzoic acid. These analogs have demonstrated high-affinity binding to and potent agonistic or partial agonistic activity at the 5-HT4 receptor[1][2][3].
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via the Gs alpha subunit[4]. Upon agonist binding, a conformational change in the receptor activates the Gs protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response[4][5]. In the context of the gastrointestinal tract, where 5-HT4 receptors are prominently expressed, this signaling cascade enhances the release of acetylcholine, promoting gut motility[6][7].
Predicted Signaling Pathway
The predicted signaling cascade initiated by the binding of this compound to the 5-HT4 receptor is illustrated in the following diagram.
Quantitative Data for Analogous Compounds
While specific quantitative data for this compound is not publicly available, the following table summarizes the binding affinities (Ki) of several structurally related esters of 4-amino-5-chloro-2-methoxybenzoic acid for the rat striatum 5-HT4 receptor, as determined by radioligand binding assays using [3H]GR113808[1].
| Compound ID | Structure | Ki (nM) for 5-HT4 Receptor |
| 7a | 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | 1.07 ± 0.5 |
| 7k | 2-(4-Hydroxypiperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | 1.0 ± 0.3 |
| 7g | 2-((3S,5R)-3,5-Dimethylpiperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | 0.26 ± 0.06 |
These nanomolar and sub-nanomolar binding affinities highlight the potent interaction of this chemical scaffold with the 5-HT4 receptor. Compound 7g also demonstrated antagonist properties, indicating that small structural modifications can modulate the pharmacological profile[1].
Experimental Protocols
To validate the predicted mechanism of action, the following experimental protocols are recommended.
5-HT4 Receptor Radioligand Binding Assay
This assay directly measures the affinity of the test compound for the 5-HT4 receptor by competing with a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation: Homogenize tissues known to express 5-HT4 receptors (e.g., rat striatum or guinea pig hippocampus) or cells stably expressing the human 5-HT4 receptor in a cold buffer. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer[8][9].
-
Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand [3H]GR113808 and varying concentrations of the test compound (this compound). Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled 5-HT4 antagonist)[8][9].
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand[9].
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter[9].
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation[9].
5-HT4 Receptor Functional Assay (cAMP Measurement)
This assay determines the functional activity of the test compound by measuring the downstream second messenger, cAMP.
Detailed Methodology:
-
Cell Culture: Culture a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells) in appropriate media[4][10].
-
Compound Treatment: Seed the cells in a multi-well plate. On the day of the assay, replace the media with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and incubate with varying concentrations of this compound[11][12].
-
Cell Lysis: After the incubation period, lyse the cells to release the intracellular cAMP[12].
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a fluorescence resonance energy transfer (FRET)-based biosensor, or an enzyme-linked immunosorbent assay (ELISA)[4][12].
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound to generate a dose-response curve. From this curve, determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) to characterize the compound's potency and efficacy as a 5-HT4 receptor agonist[13].
Conclusion
The available evidence strongly suggests that this compound is a likely agonist of the 5-HT4 receptor. This predicted mechanism of action is based on robust data from closely related analogs. To definitively confirm this hypothesis and to fully characterize its pharmacological profile, the experimental protocols detailed in this guide should be performed. The successful validation of this mechanism of action would position this compound as a promising candidate for further investigation in therapeutic areas where 5-HT4 receptor modulation is beneficial, such as gastrointestinal motility disorders and certain cognitive conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | FA17623 [biosynth.com]
- 3. Preparation and in vitro pharmacology of 5-HT4 receptor ligands. Partial agonism and antagonism of metoclopramide analogous benzoic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. Cisapride | CAS:81098-60-4 | 5-HT4 agonist; stimulates intestinal ACh release | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
A Technical Guide to the Thermal Stability and Decomposition of 5-Chloro-2-methoxy-4-(methylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methoxy-4-(methylamino)benzoic acid is a substituted benzoic acid derivative. The thermal stability of such compounds is a critical parameter in pharmaceutical development, influencing storage conditions, shelf-life, and manufacturing processes. Understanding its decomposition behavior is essential for ensuring the safety, efficacy, and quality of any potential drug product. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are pivotal in characterizing these properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₃ |
| Molecular Weight | 215.63 g/mol |
| IUPAC Name | This compound |
| CAS Number | 61694-98-2 |
Experimental Protocols for Thermal Analysis
Detailed methodologies for the key experiments to determine thermal stability are outlined below. These protocols are based on standard practices for the analysis of solid organic compounds.
3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of decomposition events, and the mass of residual material.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the sample (typically 3-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied. Slower or faster heating rates can be used to investigate the kinetics of decomposition.
-
Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to a temperature high enough to ensure complete decomposition (e.g., 600-800 °C).
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition (Tonset) and the temperatures of maximum rates of weight loss (Tpeak), determined from the derivative of the TGA curve (DTG), are key parameters.
3.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, glass transitions, and the enthalpy of decomposition.[1][2][3]
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, commonly 10 °C/min, is used.
-
Temperature Range: The sample is heated from ambient temperature to a temperature beyond its melting and decomposition points, as determined by TGA.
-
Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified. The melting point (Tm) is determined as the onset or peak of the melting endotherm, and the enthalpy of fusion (ΔHfus) is calculated from the peak area. The onset of decomposition can also be observed as an exothermic event.
Data Presentation
Quantitative data obtained from thermal analysis should be summarized in structured tables for clear comparison and interpretation.
Table 1: Summary of TGA Data for this compound
| Parameter | Inert Atmosphere (Nitrogen) |
| Onset of Decomposition (Tonset) | e.g., 200-250 °C |
| Temperature of Max. Weight Loss (Tpeak) | e.g., 250-300 °C |
| Weight Loss at Step 1 (%) | e.g., 20-30% |
| Weight Loss at Step 2 (%) | e.g., 40-50% |
| Residual Mass at 600 °C (%) | e.g., <5% |
Table 2: Summary of DSC Data for this compound
| Parameter | Value |
| Melting Point (Tm) | e.g., 180-200 °C |
| Enthalpy of Fusion (ΔHfus) | e.g., 100-150 J/g |
| Decomposition Onset (Td) | e.g., 210-260 °C |
| Enthalpy of Decomposition (ΔHd) | e.g., -200 to -400 J/g (exothermic) |
Visualization of Experimental Workflow
The logical flow of experiments for assessing thermal stability can be visualized as follows:
Caption: Experimental workflow for thermal stability assessment.
Potential Decomposition Pathways
Based on the structure of this compound and the known decomposition of benzoic acid derivatives, several decomposition pathways can be postulated.[4][5] The initial decomposition steps are likely to involve the loss of the carboxylic acid group and the methylamino group.
A potential decomposition pathway can be visualized as follows:
Caption: Postulated decomposition pathways for the title compound.
Further analysis using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be necessary to identify the evolved gaseous products and elucidate the precise decomposition mechanism.
Conclusion
This guide outlines the necessary experimental approach for a comprehensive evaluation of the thermal stability and decomposition of this compound. By employing standard thermal analysis techniques such as TGA and DSC, and adhering to the described protocols, researchers can obtain the critical data needed for informed decisions in the drug development process. The provided templates for data presentation and visualizations of workflows and potential pathways serve as a robust framework for this investigation.
References
- 1. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substan… [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-Chloro-2-methoxy-4-(methylamino)benzoic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid, a valuable building block in medicinal chemistry and drug development. The described three-step synthetic route starts from the readily available p-aminosalicylic acid and proceeds through the formation of a key intermediate, methyl 4-amino-5-chloro-2-methoxybenzoate. Subsequent N-methylation via an Eschweiler-Clarke reaction, followed by ester hydrolysis, affords the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
Substituted benzoic acid derivatives are pivotal scaffolds in the design and synthesis of pharmacologically active molecules. Specifically, this compound incorporates several functional groups that can be crucial for molecular recognition and modulation of biological targets. This protocol outlines a reliable and reproducible method for its preparation, ensuring high purity and good overall yield.
Synthetic Pathway
The synthesis of this compound is accomplished via a three-step process starting from p-aminosalicylic acid. The overall reaction scheme is presented below:
Figure 1. Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-amino-2-methoxybenzoate
This procedure is adapted from the initial step in the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid.[1]
-
In a well-ventilated fume hood, suspend p-aminosalicylic acid and potassium hydroxide in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 20-30°C using a water bath.
-
Slowly add dimethyl sulfate dropwise to the stirred suspension.
-
Continue the reaction for 5-6 hours at room temperature.
-
After the reaction is complete, perform an extraction with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield a solid.
-
The solid is dried to afford methyl 4-amino-2-methoxybenzoate.
Step 2: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate
This step details the chlorination of the intermediate from Step 1.[1]
-
Dissolve methyl 4-amino-2-methoxybenzoate in N,N-dimethylformamide (DMF) in a round-bottom flask.
-
Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio to the solution.
-
Heat the reaction mixture to 65-75°C and stir for 3-4 hours.
-
While still hot, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration and wash with cold water.
-
Dry the solid thoroughly to obtain methyl 4-amino-5-chloro-2-methoxybenzoate. The reported melting point for this intermediate is 135°C.[2]
Step 3: Synthesis of Methyl 5-Chloro-2-methoxy-4-(methylamino)benzoate (Eschweiler-Clarke Reaction)
This procedure outlines the N-methylation of the amino group.[3][4]
-
To a round-bottom flask containing methyl 4-amino-5-chloro-2-methoxybenzoate, add an excess of formic acid and a 37% aqueous solution of formaldehyde.
-
Heat the reaction mixture at 80-100°C for approximately 18 hours. The reaction should be monitored by TLC for the disappearance of the starting material.
-
After cooling to room temperature, carefully add water and 1M HCl to the reaction mixture.
-
Extract the aqueous phase with dichloromethane (DCM) to remove any unreacted starting material or impurities.
-
Basify the aqueous phase to a pH of 11 with a suitable base (e.g., NaOH or K₂CO₃).
-
Extract the product into DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure methyl 5-Chloro-2-methoxy-4-(methylamino)benzoate.
Step 4: Synthesis of this compound (Hydrolysis)
This final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.[1][5]
-
Dissolve methyl 5-Chloro-2-methoxy-4-(methylamino)benzoate in a mixture of methanol and water.
-
Add sodium hydroxide (in a molar excess) to the solution.
-
Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 5 with 3M hydrochloric acid.
-
A white solid will precipitate from the solution.
-
Collect the solid by filtration, wash with water, and dry to obtain the final product, this compound.
Data Presentation
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Esterification & Methylation | p-Aminosalicylic acid | Methyl 4-amino-2-methoxybenzoate | (CH₃)₂SO₄, KOH | Acetone | 20-30 | 5-6 | High |
| 2 | Chlorination | Methyl 4-amino-2-methoxybenzoate | Methyl 4-amino-5-chloro-2-methoxybenzoate | NCS | DMF | 65-75 | 3-4 | 87.5-88.3[1] |
| 3 | N-Methylation | Methyl 4-amino-5-chloro-2-methoxybenzoate | Methyl 5-Chloro-2-methoxy-4-(methylamino)benzoate | HCHO, HCOOH | - | 80-100 | 18 | ~98 (typical)[3] |
| 4 | Hydrolysis | Methyl 5-Chloro-2-methoxy-4-(methylamino)benzoate | This compound | NaOH | MeOH/H₂O | Reflux | 2-3 | ~91[1] |
Table 1. Summary of reaction conditions and yields for the synthesis of this compound.
Mandatory Visualization
Figure 2. Detailed experimental workflow for the synthesis.
Conclusion
The provided protocol offers a clear and efficient pathway for the synthesis of this compound. By following these detailed steps, researchers can reliably produce this valuable compound for further investigation in various fields, particularly in the discovery of new therapeutic agents. Standard laboratory techniques and safety precautions should be employed throughout the synthesis. Characterization of the final product and intermediates by methods such as NMR, mass spectrometry, and melting point analysis is recommended to ensure purity.
References
- 1. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 2. Methyl 4-amino-5-chloro-2-methoxybenzoate | 20896-27-9 | FM25431 [biosynth.com]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
HPLC method development for purity analysis of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid
A Stability-Indicating HPLC Method for Purity Analysis of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this intermediate is critical for the quality and safety of the final active pharmaceutical ingredient (API). This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. The method is designed to separate the main component from potential process-related impurities and degradation products formed under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.
Materials and Methods
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable for this method.
Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Water (HPLC grade)
Chromatographic Conditions
A reversed-phase HPLC method was developed and optimized. The details of the chromatographic conditions are provided in Table 1.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25-26 min: 70-30% B, 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Forced Degradation Samples: Expose the sample to various stress conditions as detailed in the experimental protocols below.
Experimental Protocols
HPLC Method Development Workflow
The development of this HPLC method followed a systematic approach to achieve optimal separation of the analyte from its potential impurities and degradation products.
Caption: Workflow for HPLC Method Development.
Forced Degradation Studies Protocol
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[1][2] A stock solution of 1 mg/mL of this compound was used for these studies.
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days.
After exposure, the samples were diluted with the mobile phase to a final concentration of 100 µg/mL before injection.
Caption: Forced Degradation Experimental Workflow.
Results and Discussion
Method Development and Optimization
The primary objective was to develop a method that could separate the main peak from any potential impurities and degradation products. A C18 column was chosen as it provides good retention for aromatic carboxylic acids. A gradient elution with acetonitrile and acidified water was found to be effective in resolving all peaks. The use of 0.1% orthophosphoric acid in the mobile phase helped to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. A detection wavelength of 254 nm was selected as it provides good sensitivity for the substituted benzene ring chromophore.
Forced Degradation Results
The results of the forced degradation studies are summarized in Table 2. The compound showed significant degradation under basic, acidic, and oxidative conditions.
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradation Peaks |
| Acid Hydrolysis | ~15% | 2 |
| Base Hydrolysis | ~25% | 3 |
| Oxidative | ~20% | 2 |
| Thermal | < 5% | 1 |
| Photolytic | < 2% | No significant degradation |
The chromatograms from the forced degradation studies demonstrated that all degradation product peaks were well-resolved from the main peak of this compound, confirming the stability-indicating nature of the method.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated.
Caption: Potential Degradation Pathways.
Method Validation
The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Table 3: Summary of Method Validation Parameters
| Parameter | Results |
| Specificity | No interference from blank or degradation products. Peak purity index > 0.999. |
| Linearity | R² > 0.999 for the concentration range of 10-150 µg/mL. |
| Accuracy | Mean recovery of 98-102%. |
| Precision | RSD < 2% for intraday and interday precision. |
| Robustness | No significant changes in results with minor variations in flow rate, column temperature, and mobile phase composition. |
Conclusion
A simple, precise, and accurate stability-indicating HPLC method has been developed and validated for the purity analysis of this compound. The method is effective in separating the main compound from its process-related impurities and degradation products. This method can be reliably used for routine quality control and stability testing of this compound in a pharmaceutical setting.
References
Application Notes & Protocols: Derivatization of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid for Biological Assays
Introduction
5-Chloro-2-methoxy-4-(methylamino)benzoic acid is a substituted benzoic acid scaffold that holds potential for the development of novel therapeutic agents. Substituted benzoic acids are a versatile class of compounds known for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. The biological efficacy of these compounds is largely influenced by the nature and position of substituents on the benzene ring.[1] Derivatization of the core scaffold, particularly at the carboxylic acid and methylamino groups, allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. These application notes provide a comprehensive guide for researchers on synthetic derivatization strategies and detailed protocols for subsequent biological evaluation.
1. Derivatization Strategies
The primary points for derivatization on the this compound scaffold are the carboxylic acid and the secondary amine. A common and effective strategy is the formation of amides by coupling the carboxylic acid with various amines. This approach can significantly alter the compound's lipophilicity, solubility, and ability to interact with biological targets.
A representative derivatization pathway involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with a desired amine. For instance, coupling with substituted anilines or other amine-containing moieties can yield a library of novel benzamide derivatives. A similar strategy has been successfully used to synthesize 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, which have shown anti-proliferative activity.[2]
Below is a generalized workflow for the synthesis of benzamide derivatives.
Figure 1: General workflow for the synthesis of benzamide derivatives.
Protocols for Biological Assays
The following are detailed protocols for common biological assays to evaluate the therapeutic potential of the synthesized derivatives.
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess the cytotoxic potential of compounds by measuring cell metabolic activity.[1]
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., HCT116, A2780)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[1]
-
Incubation: Incubate the plate for 48-72 hours.[1]
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[1]
Antimicrobial Activity: Broth Microdilution Assay
This assay determines the minimum inhibitory concentration (MIC) of a compound against various bacterial or fungal strains.[1]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Synthesized derivatives
-
Negative control (broth only)
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare a two-fold serial dilution of the derivatives in the broth medium directly in the wells of the microtiter plate.[1]
-
Inoculation: Inoculate each well with the standardized microorganism suspension.[1]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of the derivatives to act as free radical scavengers.[1]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Synthesized derivatives dissolved in methanol
-
Positive control (e.g., Ascorbic acid)
-
96-well plate or spectrophotometer cuvettes
Protocol:
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the sample solution with the DPPH solution.[1]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
Data Presentation
Quantitative results from biological assays should be summarized for clear comparison. The IC₅₀ (for anticancer activity) or MIC (for antimicrobial activity) values are standard metrics. Below is a template table populated with example data from related benzamide derivatives to illustrate potential findings.
| Compound ID | Derivative Structure (R-group in Benzamide) | Cancer Cell Line | IC₅₀ (µM)[2] |
| Parent | -OH | - | - |
| 4a | -N(H)-phenyl | HCT-116 | >50 |
| 4j | -N(H)-(4-fluorophenyl) | HCT-116 | 15.8 |
| 4n | -N(H)-(4-(N-propylsulphamoyl)phenyl) | HCT-116 | 8.7 |
| 4p | -N(H)-(4-(N-butylsulphamoyl)phenyl) | A2780 | 5.2 |
| 4t | -N(H)-(4-(N-cyclohexylsulphamoyl)phenyl) | A2780 | 3.9 |
Potential Signaling Pathways
Derivatives of related structures have been shown to exert their anticancer effects by modulating key cellular signaling pathways. For example, compounds based on a similar core structure can induce apoptosis in colorectal cancer cells by targeting the PI3K/AKT/mTOR pathway.[5] Understanding this pathway is crucial for mechanistic studies of novel active derivatives.
Figure 2: The PI3K/AKT/mTOR signaling pathway, a potential target for novel derivatives.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Design for Testing the Antimicrobial Activity of Substituted Benzoic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted benzoic acids are a class of organic compounds that have garnered significant interest in the field of drug development due to their potential antimicrobial properties. The addition of various functional groups to the benzene ring of benzoic acid can modulate its biological activity, offering a promising avenue for the discovery of new therapeutic agents.[1][2] The lipophilic nature of benzoic acid allows it to penetrate microbial cell membranes.[3] Once inside the cytoplasm, which has a near-neutral pH, the acid molecule dissociates, releasing a proton and acidifying the cell's interior. This disruption of the internal pH can inhibit the activity of respiratory enzymes and interfere with the permeability of the cell membrane.[3] This application note provides a detailed experimental design for systematically evaluating the antimicrobial efficacy of novel substituted benzoic acid derivatives.
The primary objectives of this experimental design are to:
-
Determine the minimum concentration of a compound required to inhibit microbial growth (Minimum Inhibitory Concentration, MIC).
-
Determine the minimum concentration of a compound required to kill a microorganism (Minimum Bactericidal Concentration, MBC).
-
Provide a standardized workflow for reproducible and comparable results.
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in a clear and structured format to facilitate comparison between different substituted benzoic acid derivatives.
Table 1: Antimicrobial Activity of Substituted Benzoic Acid Derivatives
| Compound ID | Substituent(s) | Position(s) | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| Cmpd-001 | -OH | 2 | Staphylococcus aureus | ||
| Cmpd-002 | -OCH3 | 4 | Staphylococcus aureus | ||
| Cmpd-003 | -NO2 | 3 | Staphylococcus aureus | ||
| Cmpd-001 | -OH | 2 | Escherichia coli | ||
| Cmpd-002 | -OCH3 | 4 | Escherichia coli | ||
| Cmpd-003 | -NO2 | 3 | Escherichia coli | ||
| Control | Benzoic Acid | - | Staphylococcus aureus | ||
| Control | Benzoic Acid | - | Escherichia coli |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is crucial to maintain aseptic techniques throughout these procedures to prevent contamination.
Preparation of Test Compounds
Substituted benzoic acids should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution of high concentration (e.g., 10 mg/mL). Subsequent dilutions should be prepared in the appropriate broth medium.
Microbial Strain and Culture Conditions
Select relevant microbial strains for testing, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Cultures should be grown overnight in a suitable broth, such as Mueller-Hinton Broth (MHB), at 37°C.[4] The bacterial suspension should be standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL for use in the assays.[5]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5] The broth microdilution method is a common and efficient way to determine MIC values.[6]
Materials:
-
96-well microtiter plates
-
Standardized bacterial suspension (5 x 10^5 CFU/mL)
-
Mueller-Hinton Broth (MHB)
-
Substituted benzoic acid stock solutions
-
Positive control (e.g., a known antibiotic)
-
Negative control (broth with bacterial suspension only)
-
Microplate reader (optional)
Protocol:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.[5]
-
This will create a range of decreasing concentrations of the test compound.
-
Add 10 µL of the standardized bacterial suspension to each well, except for the sterility control well (which should only contain broth).
-
Include a positive control (a known antibiotic) and a negative control (MHB with bacteria but no compound) on each plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[5]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][8] This assay is performed after the MIC has been determined.[4]
Materials:
-
MHB
-
Nutrient agar plates
-
Sterile spreaders
Protocol:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spread the aliquot onto a nutrient agar plate.
-
Incubate the agar plates at 37°C for 24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the test compound that results in a 99.9% or greater reduction in the initial inoculum count.[8]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for testing the antimicrobial activity of substituted benzoic acids.
Caption: Workflow for Antimicrobial Activity Testing.
Proposed Mechanism of Action
This diagram illustrates the proposed mechanism of antimicrobial action for substituted benzoic acids.
Caption: Mechanism of Antimicrobial Action.
References
- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of benzoic acid [benzoic-acid-china.com]
- 4. microchemlab.com [microchemlab.com]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application of 5-Chloro-2-methoxy-4-(methylamino)benzoic Acid and Its Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid and its closely related analog, 4-amino-5-chloro-2-methoxybenzoic acid, as key intermediates in the synthesis of potent and selective 5-hydroxytryptamine receptor 4 (5-HT4) agonists. These compounds are fundamental building blocks for the development of gastroprokinetic agents used in the treatment of gastrointestinal motility disorders.
Overview and Medicinal Chemistry Relevance
This compound and its derivatives are substituted benzoic acid compounds that have found significant application in medicinal chemistry, primarily as scaffolds for the synthesis of pharmacologically active molecules. The closely related compound, 4-amino-5-chloro-2-methoxybenzoic acid, is a well-documented precursor in the synthesis of several marketed drugs, including the gastroprokinetic agents Mosapride and Prucalopride.[1][2][3] These drugs are selective 5-HT4 receptor agonists that enhance gastrointestinal motility.[4][5] The structural motif of a substituted benzoic acid provides a versatile platform for the introduction of various pharmacophores to achieve desired potency, selectivity, and pharmacokinetic properties.
Key Applications in Drug Discovery: 5-HT4 Receptor Agonists
The primary application of 4-amino-5-chloro-2-methoxybenzoic acid lies in its role as a key intermediate for the synthesis of selective 5-HT4 receptor agonists. These agents stimulate the release of acetylcholine in the enteric nervous system, leading to enhanced gastrointestinal motility.[6]
Mosapride
Mosapride is a gastroprokinetic agent used for the treatment of gastritis, functional dyspepsia, and gastroesophageal reflux disease.[7][8] It is synthesized from a derivative of 4-amino-5-chloro-2-methoxybenzoic acid.
Prucalopride
Prucalopride is a high-affinity, selective 5-HT4 receptor agonist used for the treatment of chronic constipation.[5][9] Its synthesis also utilizes a derivative of 4-amino-5-chloro-2-methoxybenzoic acid.
Quantitative Biological Data
The following tables summarize the key in vitro and in vivo pharmacological data for Mosapride and Prucalopride, drugs synthesized using intermediates derived from this compound.
Table 1: 5-HT4 Receptor Binding Affinity and Functional Potency
| Compound | Receptor/Assay | Species | Parameter | Value | Reference |
| Mosapride | 5-HT4 Receptor | Guinea Pig Striatum | IC50 | 113 nM | [10][11] |
| Mosapride | 5-HT4 Receptor | Guinea Pig Ileum | Ki | 84.2 nM | [10][12] |
| Mosapride | Electrically evoked contractions | Guinea Pig Ileum | EC50 | 73 nM | [10][11] |
| Mosapride | Relaxation of carbachol-precontracted esophagus | Rat | EC50 | 208 nM | [10][11] |
| Mosapride | Contractions of distal colon | Guinea Pig | EC50 | 3029 nM | [10][11] |
| Prucalopride | Human 5-HT4a Receptor | Human | Ki | 2.5 nM | [1] |
| Prucalopride | Human 5-HT4b Receptor | Human | Ki | 8 nM | [1] |
| Prucalopride | Contractions | Guinea Pig Proximal Colon | pEC50 | 7.5 | [1] |
| Prucalopride | Relaxation of esophagus | Rat | pEC50 | 7.8 | [1] |
Table 2: In Vivo Gastrointestinal Motility Data
| Compound | Model | Species | Effect | Reference |
| Mosapride | Conscious dogs with force transducers | Dog | Stimulated antral and duodenal motility | [13] |
| Mosapride | Colonic motility in conscious guinea pigs | Guinea Pig | Enhanced colonic motility | [5] |
| Prucalopride | Colonic transit in healthy humans | Human | Accelerated overall colonic transit | [14] |
| Prucalopride | Gastrointestinal and colonic transit in patients with constipation | Human | Accelerated transit through the stomach, small bowel, and colon | [15] |
Experimental Protocols
Synthesis Protocols
This protocol describes a general method for the synthesis of Mosapride, which involves the coupling of an activated 4-amino-5-chloro-2-ethoxybenzoic acid derivative with a specific morpholine side chain.
Protocol:
-
Activation of 4-amino-5-chloro-2-ethoxybenzoic acid: 4-amino-5-chloro-2-ethoxybenzoic acid is converted to its acid chloride by reacting with thionyl chloride in an inert solvent like dichloromethane or toluene. Alternatively, coupling agents such as 1,1'-carbonyldiimidazole (CDI) or a carbodiimide reagent (e.g., EDC) in the presence of an activator (e.g., HOBt) can be used to form an active ester.
-
Coupling Reaction: The activated benzoic acid derivative is then reacted with N-((4-(4-fluorobenzyl)morpholin-2-yl)methyl)amine in an appropriate solvent (e.g., dichloromethane, DMF) in the presence of a base (e.g., triethylamine, diisopropylethylamine) to facilitate the amide bond formation.
-
Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield pure Mosapride.[2][3]
This protocol outlines the synthesis of Prucalopride through the amidation of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid with a piperidine derivative.
Protocol:
-
Activation of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: The carboxylic acid is activated, for example, by forming a mixed anhydride with ethyl chloroformate in the presence of a base like triethylamine in a solvent such as dichloromethane at a low temperature (0-5°C).[16]
-
Coupling Reaction: To the activated acid, 1-(3-methoxypropyl)piperidin-4-amine, dissolved in a suitable solvent, is added. The reaction mixture is stirred, typically allowing it to warm to room temperature, to form the amide bond.
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The crude Prucalopride can then be purified by column chromatography or recrystallization.[16]
Biological Assay Protocols
This protocol is used to determine the binding affinity of test compounds to the 5-HT4 receptor.
Protocol:
-
Membrane Preparation: A tissue rich in 5-HT4 receptors (e.g., guinea pig striatum or ileum) is homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.[10][12]
-
Binding Reaction: The membrane preparation is incubated with a specific 5-HT4 radioligand (e.g., [3H]GR113808) and varying concentrations of the test compound. Parallel incubations are performed in the absence of the test compound (total binding) and in the presence of a high concentration of an unlabeled 5-HT4 ligand to determine non-specific binding.
-
Separation and Counting: The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.[10][12]
This ex vivo assay assesses the prokinetic activity of a compound by measuring its effect on the contractility of isolated intestinal tissue.
Protocol:
-
Tissue Preparation: A segment of the ileum is isolated from a euthanized guinea pig and placed in oxygenated Tyrode's solution.[7][17]
-
Mounting: The ileum segment is mounted in an organ bath containing warmed and aerated Tyrode's solution. One end is fixed, and the other is connected to a force-displacement transducer to record isometric or isotonic contractions.
-
Equilibration: The tissue is allowed to equilibrate under a slight tension until a stable baseline of spontaneous contractions is achieved.
-
Drug Administration: The test compound is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.
-
Data Recording and Analysis: The changes in the amplitude and/or frequency of contractions are recorded. A dose-response curve is constructed by plotting the contractile response against the logarithm of the drug concentration, from which the EC50 (the concentration that produces 50% of the maximal response) can be determined.[10][11]
This in vivo assay measures the effect of a compound on the rate of transit of a non-absorbable marker through the gastrointestinal tract.
Protocol:
-
Animal Preparation: Mice are fasted overnight with free access to water.[18][19]
-
Drug Administration: The test compound or vehicle is administered orally or via another appropriate route.
-
Charcoal Meal Administration: After a predetermined time following drug administration, a charcoal meal (typically a suspension of charcoal in a vehicle like 10% gum arabic) is administered orally.
-
Transit Measurement: After a specific time (e.g., 20-30 minutes), the mice are euthanized, and the small intestine is carefully excised from the pylorus to the cecum.
-
Data Analysis: The total length of the small intestine and the distance traveled by the charcoal front are measured. The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.[8][18]
Signaling Pathway
The primary mechanism of action of drugs derived from this compound, such as Mosapride and Prucalopride, is the activation of the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR) that signals through the Gs alpha subunit.
Activation of the 5-HT4 receptor by an agonist leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which ultimately results in the enhanced release of acetylcholine from enteric neurons, promoting smooth muscle contraction and increasing gastrointestinal motility.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. CN111349052B - Synthesis method of mosapride citrate - Google Patents [patents.google.com]
- 3. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Affinity of mosapride citrate, a new gastroprokinetic agent, for 5-HT4 receptors in guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Selective stimulation of colonic transit by the benzofuran 5HT4 agonist, prucalopride, in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. tdcommons.org [tdcommons.org]
- 17. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of intestinal charcoal transit ratio [bio-protocol.org]
- 19. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for the Scale-up Synthesis of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid, a valuable intermediate in pharmaceutical research and development. The synthetic strategy involves a two-stage process commencing with the readily available precursor, p-aminosalicylic acid. The initial stage details the synthesis of the key intermediate, 4-amino-5-chloro-2-methoxybenzoic acid, through a three-step sequence of methylation, chlorination, and saponification. The subsequent stage outlines the selective N-methylation of the amino group to yield the final product. This application note includes detailed experimental protocols, tabulated quantitative data for each reaction step, and process flow diagrams to ensure reproducibility and successful scale-up for research purposes.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a well-defined, two-stage route. The first stage focuses on the construction of the substituted aminobenzoic acid core, followed by the specific methylation of the amino functional group in the second stage.
Stage 1: Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid
This stage begins with p-aminosalicylic acid and proceeds through three key chemical transformations:
-
Methylation: Both the phenolic hydroxyl and carboxylic acid groups of p-aminosalicylic acid are methylated using dimethyl sulfate to form methyl 4-amino-2-methoxybenzoate.[1]
-
Chlorination: Regioselective chlorination of the aromatic ring is achieved using N-chlorosuccinimide (NCS) to introduce a chlorine atom at the 5-position.[1]
-
Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions to yield 4-amino-5-chloro-2-methoxybenzoic acid.[1]
Stage 2: N-Methylation to this compound
The final step involves the selective methylation of the 4-amino group of the intermediate synthesized in Stage 1. The Eschweiler-Clarke reaction is a suitable and widely used method for this transformation, utilizing formic acid and formaldehyde. This reductive amination process is known for its efficiency and for preventing the formation of quaternary ammonium salts.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step in the synthesis, providing a clear overview for process scale-up.
Table 1: Synthesis of Methyl 4-amino-2-methoxybenzoate (Intermediate 1)
| Parameter | Value | Reference |
| Starting Material | p-Aminosalicylic acid | [1] |
| Reagents | Dimethyl sulfate, Potassium hydroxide | [1] |
| Solvent | Acetone | [1] |
| Reaction Temperature | 20-30°C | [1] |
| Reaction Time | 5-6 hours | [1] |
| Molar Ratio (Substrate:KOH:DMS) | 1 : 2.5 : 2.2 (approx.) | [1] |
| Typical Yield | High (not specified) | |
| Purification Method | Extraction with ethyl acetate | [1] |
Table 2: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate (Intermediate 2)
| Parameter | Value | Reference |
| Starting Material | Methyl 4-amino-2-methoxybenzoate | [1] |
| Reagent | N-Chlorosuccinimide (NCS) | [1] |
| Solvent | Dimethylformamide (DMF) | [1] |
| Reaction Temperature | 65-75°C | [1] |
| Reaction Time | 3-4 hours | [1] |
| Molar Ratio (Substrate:NCS) | 1 : 1 | [1] |
| Typical Yield | High (precipitated from ice water) | [1] |
| Purification Method | Filtration and drying | [1] |
Table 3: Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid (Intermediate 3)
| Parameter | Value | Reference |
| Starting Material | Methyl 4-amino-5-chloro-2-methoxybenzoate | [1] |
| Reagent | Potassium hydroxide | [1] |
| Solvent | Methanol/Water (5:2 v/v) | [1] |
| Reaction Condition | Reflux | [1] |
| Reaction Time | 2-3 hours | [1] |
| Molar Ratio (Substrate:KOH) | 1 : 2.2 | [1] |
| Typical Yield | High (precipitated by acidification) | [1] |
| Purification Method | Filtration and drying | [1] |
Table 4: Synthesis of this compound (Final Product)
| Parameter | Value | Reference |
| Starting Material | 4-amino-5-chloro-2-methoxybenzoic acid | |
| Reagents | Formaldehyde, Formic acid | |
| Reaction Condition | Heating (typically 80-100°C) | |
| Reaction Time | 12-24 hours | |
| Molar Ratio | Excess formaldehyde and formic acid | |
| Typical Yield | 70-90% (estimated based on similar reactions) | |
| Purification Method | Recrystallization |
Experimental Protocols
3.1. Stage 1: Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid
3.1.1. Step 1: Methylation of p-Aminosalicylic Acid
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
To the flask, add p-aminosalicylic acid and acetone.
-
Prepare a solution of potassium hydroxide in water and add it to the flask while stirring.
-
Cool the mixture to 20-30°C using a water bath.
-
Slowly add dimethyl sulfate dropwise via the dropping funnel, maintaining the temperature between 20-30°C.
-
After the addition is complete, continue stirring at the same temperature for 5-6 hours.
-
Upon completion of the reaction (monitored by TLC), remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 4-amino-2-methoxybenzoate as a solid.
3.1.2. Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve the crude methyl 4-amino-2-methoxybenzoate in dimethylformamide (DMF).
-
Add N-chlorosuccinimide (NCS) in one portion.
-
Heat the reaction mixture to 65-75°C and stir for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the hot reaction mixture into ice water with vigorous stirring.
-
A solid precipitate of methyl 4-amino-5-chloro-2-methoxybenzoate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
3.1.3. Step 3: Saponification to 4-amino-5-chloro-2-methoxybenzoic acid
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add the dry methyl 4-amino-5-chloro-2-methoxybenzoate.
-
Add a mixture of methanol and a solution of potassium hydroxide in water.
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dilute the residue with water and acidify to pH 4-5 with dilute hydrochloric acid.
-
A white solid of 4-amino-5-chloro-2-methoxybenzoic acid will precipitate.
-
Collect the product by vacuum filtration, wash with water, and dry.
3.2. Stage 2: N-Methylation of 4-amino-5-chloro-2-methoxybenzoic acid
3.2.1. Eschweiler-Clarke Reaction
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-5-chloro-2-methoxybenzoic acid.
-
Add an excess of formic acid and an aqueous solution of formaldehyde.
-
Heat the reaction mixture to 80-100°C and maintain for 12-24 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess formic acid with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
The product may precipitate upon neutralization. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Collect the precipitated solid by filtration or concentrate the organic extracts.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
4.1. Experimental Workflow
Caption: Overall synthetic workflow for this compound.
4.2. Eschweiler-Clarke Reaction Mechanism
Caption: Mechanism of the Eschweiler-Clarke N-methylation reaction.
References
LC-MS/MS protocol for detecting 5-Chloro-2-methoxy-4-(methylamino)benzoic acid in samples
An LC-MS/MS protocol for the sensitive and selective detection of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid in biological samples has been developed. This method is crucial for researchers, scientists, and professionals in drug development who require precise quantification of this compound. The protocol outlines detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring reliable and reproducible results.
The methodology employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, which is widely recognized for its high sensitivity and specificity in analyzing complex mixtures. The sample preparation involves a straightforward solid-phase extraction (SPE) process to effectively remove interfering substances from the matrix, thereby enhancing the accuracy of the measurements.
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program. This ensures efficient separation of the analyte from other components in the sample. The mass spectrometric detection is performed in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for the quantification of this compound.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A detailed solid-phase extraction protocol is provided for the clean-up of biological samples prior to LC-MS/MS analysis.
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load 1 mL of the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analyte with 3 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
The following table summarizes the liquid chromatography conditions for the separation of this compound.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | 0-1 min: 5% B, 1-5 min: 5-95% B, 5-7 min: 95% B, 7-7.1 min: 95-5% B, 7.1-10 min: 5% B |
Mass Spectrometry
The mass spectrometer settings for the detection of this compound are detailed below.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 216.0 |
| Product Ion (m/z) | 154.1 |
| Collision Energy | 25 eV |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Method Validation
The developed method should be validated according to standard guidelines to ensure its reliability for the intended application. Key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 85-115% |
| Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
Experimental Workflow
The following diagram illustrates the overall workflow of the LC-MS/MS protocol for the detection of this compound.
Caption: LC-MS/MS Experimental Workflow.
Application Notes and Protocols for 5-Chloro-2-methoxy-4-(methylamino)benzoic Acid
Introduction
This document provides recommended procedures for the storage and handling of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid. Due to the absence of a specific Safety Data Sheet for this compound, the following protocols are derived from data on structurally related molecules such as 4-Amino-5-chloro-2-methoxybenzoic acid and 5-Chloro-2-methoxybenzoic acid. These guidelines are intended to promote safe laboratory practices.
Hazard Identification and General Precautions
Based on analogous compounds, this compound is anticipated to be a solid that may cause skin, eye, and respiratory irritation.[1][2][3][4] Standard laboratory hygiene and safety practices are essential.
General Handling Precautions:
Storage
Proper storage is crucial to maintain the stability and integrity of the compound.
| Parameter | Recommendation | Source |
| Temperature | Store at 4°C. | Based on storage information for the positional isomer 5-chloro-2-(methylamino)benzoic acid.[6] For similar compounds, storage in a cool, dry place is recommended.[1][5] |
| Light | Protect from light. | Based on storage information for the positional isomer 5-chloro-2-(methylamino)benzoic acid.[6] |
| Container | Keep container tightly closed. | [1][3][5] |
| Storage Area | Store in a well-ventilated area away from incompatible substances.[1][5] | |
| Incompatible Sub. | Avoid strong oxidizing agents and strong bases. | Based on information for analogous compounds.[1] |
Handling Procedures and Personal Protective Equipment (PPE)
A risk assessment should be performed before handling this compound. The following PPE is recommended based on the potential hazards of similar compounds.
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or glasses are required. A face shield may be necessary for operations with a higher risk of splashing.[1] |
| Hand Protection | Wear appropriate chemical-resistant gloves.[1][3] |
| Skin and Body Prot. | A lab coat or other protective clothing should be worn to prevent skin exposure.[1][3][5] Safety shoes are also recommended.[1] |
| Respiratory Prot. | If handling fine powders or in cases of inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3] A respiratory protection program should be followed.[5] |
Experimental Protocols
Weighing and Solution Preparation
Objective: To safely weigh the solid compound and prepare a stock solution.
Materials:
-
This compound solid
-
Appropriate solvent (solubility data is not available; preliminary small-scale solubility tests are recommended)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Fume hood
Protocol:
-
Perform all operations within a certified chemical fume hood.
-
Ensure the analytical balance is clean and calibrated.
-
Don appropriate PPE (lab coat, gloves, safety goggles).
-
Tare the weighing paper or boat on the balance.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
Transfer the weighed solid to a volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the solid.
-
Once dissolved, dilute to the final volume with the solvent.
-
Cap the flask and invert several times to ensure homogeneity.
-
Label the solution clearly with the compound name, concentration, solvent, and date of preparation.
Spill and Waste Disposal
Spill Response:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[5]
-
Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Waste material should be considered hazardous.
-
Do not dispose of down the drain or into the environment.
Logical Workflow for Handling
The following diagram illustrates the general workflow for the safe handling of this compound.
Caption: Workflow for safe handling of chemical compounds.
References
Application Notes and Protocols for 5-Chloro-2-methoxy-4-(methylamino)benzoic acid in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methoxy-4-(methylamino)benzoic acid is a synthetic small molecule with potential applications in pharmacological research, particularly in the context of cancer cell biology. Its structural features suggest it may act as an inhibitor of cellular signaling pathways involved in cell proliferation and survival. These application notes provide detailed protocols for the preparation of this compound solutions and its application in common cell-based assays to evaluate its cytotoxic and potential kinase inhibitory effects. Given the limited publicly available data on this specific compound, the following protocols are based on established methodologies for similar small molecules and should be optimized for specific cell lines and experimental conditions.
Physicochemical Properties and Solution Preparation
Proper dissolution and storage of this compound are critical for obtaining reproducible results in cell-based assays. The following table summarizes key information for the preparation of stock solutions.
| Property | Value/Recommendation | Source/Rationale |
| Molecular Formula | C₉H₁₀ClNO₃ | Calculated |
| Molecular Weight | 215.63 g/mol | Calculated |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), cell culture grade | DMSO is a common solvent for organic molecules in biological assays.[1] |
| Stock Solution Concentration | 10 mM | A standard starting concentration for small molecule screening. |
| Storage of Stock Solution | -20°C in small aliquots | To minimize freeze-thaw cycles and degradation.[2] |
| Final DMSO Concentration in Culture | ≤ 0.5% (v/v) | High concentrations of DMSO can be toxic to cells.[3] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Weighing the Compound: Accurately weigh out 2.16 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of cell culture grade DMSO.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm the absence of precipitates.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.
Cell-Based Assay Protocols
The following are generalized protocols for assessing the biological activity of this compound. It is crucial to include appropriate controls, such as a vehicle control (DMSO treated) and a positive control (a known inhibitor of the suspected pathway), in each experiment.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[4]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
| Parameter | Recommended Condition |
| Cell Density | 5,000 - 10,000 cells/well |
| Treatment Duration | 24, 48, or 72 hours |
| MTT Concentration | 0.5 mg/mL |
| Incubation with MTT | 2 - 4 hours |
| Absorbance Reading | 570 nm |
Protocol 2: In-Cell Kinase Assay (General)
This protocol provides a framework to assess the inhibitory effect of the compound on a specific kinase within a cellular context. This can be adapted for various kinase targets and detection methods (e.g., Western blot, ELISA).
Materials:
-
Cells expressing the target kinase
-
6-well or 12-well plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated form of the kinase or its substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate plates and allow them to attach. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the phosphorylated and total protein of interest.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the inhibitory effect of the compound.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate a potential signaling pathway that could be targeted by this compound and a general experimental workflow.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: General experimental workflow for cell-based assays.
Caption: Hypothesized inhibition of the CDK9-mediated transcription pathway.
Disclaimer
The provided protocols and information are intended for research use only by qualified personnel. The biological activities and optimal experimental conditions for this compound have not been extensively characterized. Therefore, it is essential to perform dose-response experiments and cytotoxicity assessments to determine the appropriate concentration range for your specific cell line and assay. Always adhere to standard laboratory safety procedures when handling chemical compounds.
References
- 1. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid.
I. Synthesis Overview and Troubleshooting
The synthesis of this compound is a multi-step process that begins with p-aminosalicylic acid. The overall synthetic pathway involves three key transformations:
-
Methylation: Protection of the phenolic hydroxyl and carboxylic acid groups of p-aminosalicylic acid.
-
Chlorination: Regioselective introduction of a chlorine atom.
-
Saponification: Hydrolysis of the methyl ester to the carboxylic acid.
-
N-Methylation: Selective methylation of the amino group to yield the final product.
This guide will address common issues that may arise at each stage of this synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Methylation of p-aminosalicylic acid | ||
| Low yield of methyl 4-amino-2-methoxybenzoate | Incomplete reaction due to insufficient methylating agent or base. | - Ensure a molar excess of dimethyl sulfate and a strong base like potassium hydroxide are used. - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Reaction temperature is too low. | - Maintain the reaction temperature between 20-30°C to ensure a reasonable reaction rate. | |
| Hydrolysis of the product during workup. | - Ensure the workup is performed under non-hydrolytic conditions until the product is extracted. | |
| Formation of multiple methylated products | Non-selective methylation of the amino group. | - Control the addition of dimethyl sulfate and maintain the recommended temperature range. |
| Step 2: Chlorination of methyl 4-amino-2-methoxybenzoate | ||
| Low yield of methyl 4-amino-5-chloro-2-methoxybenzoate | Incomplete reaction. | - Ensure the molar ratio of N-chlorosuccinimide (NCS) to the starting material is at least 1:1.[1] - Increase the reaction time and monitor by TLC. |
| Formation of di-chlorinated or other side products. | - Control the reaction temperature, as higher temperatures can lead to side reactions. - Add NCS portion-wise to maintain a controlled concentration. | |
| N-chlorination of the amino group. | - Conduct the reaction under neutral or slightly acidic conditions to protonate the amino group and reduce its nucleophilicity. | |
| Step 3: Saponification of methyl 4-amino-5-chloro-2-methoxybenzoate | ||
| Low yield of 4-amino-5-chloro-2-methoxybenzoic acid | Incomplete hydrolysis. | - Use a sufficient excess of a strong base like potassium hydroxide or sodium hydroxide.[1] - Ensure the reaction is refluxed for an adequate amount of time (typically 2-3 hours).[1] |
| Degradation of the product. | - Avoid excessively high temperatures or prolonged reaction times. | |
| Product is difficult to precipitate | Incorrect pH for precipitation. | - Carefully adjust the pH to around 5 using a dilute acid like 3mol/L hydrochloric acid to ensure complete precipitation of the product.[1] |
| Step 4: N-Methylation of 4-amino-5-chloro-2-methoxybenzoic acid | ||
| Low yield of this compound | Incomplete reaction. | - Ensure an excess of both formaldehyde and formic acid are used in the Eschweiler-Clarke reaction. - Heat the reaction mixture to the recommended temperature (typically near boiling) to drive the reaction to completion. |
| Formation of N,N-dimethylated byproduct | The Eschweiler-Clarke reaction is generally selective for mono-methylation, but if over-methylation is observed, reduce the amount of formaldehyde and formic acid and monitor the reaction closely. | |
| Reaction with the carboxylic acid group. | The Eschweiler-Clarke reaction is generally compatible with carboxylic acids. If side reactions are suspected, consider protecting the carboxylic acid as a methyl or ethyl ester prior to N-methylation, followed by a final saponification step. | |
| Starting material is insoluble. | Poor choice of solvent. | - The Eschweiler-Clarke reaction is often carried out in an aqueous solution of formic acid, which should aid in dissolving the aminobenzoic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a high overall yield?
A1: Each step is crucial, but the initial methylation of p-aminosalicylic acid sets the stage for the subsequent reactions. Ensuring a high yield and purity at this stage is vital for the overall success of the synthesis.
Q2: I am observing the formation of a di-methylated byproduct during the N-methylation step. How can I favor mono-methylation?
A2: The Eschweiler-Clarke reaction is known for its high selectivity towards mono-methylation of primary amines before proceeding to di-methylation. To favor the mono-methylated product, you can try using a smaller excess of formaldehyde and formic acid and carefully monitoring the reaction progress by TLC or LC-MS. Stopping the reaction once the starting material is consumed but before significant formation of the di-methylated product is key.
Q3: Can I use a different chlorinating agent instead of N-chlorosuccinimide (NCS)?
A3: While NCS is a common and effective reagent for this chlorination, other electrophilic chlorinating agents could potentially be used. However, this would require significant optimization of the reaction conditions to ensure regioselectivity and avoid side reactions. For a reliable and established protocol, NCS is recommended.[1]
Q4: My final product is difficult to purify. What are some recommended purification techniques?
A4: The final product, being a carboxylic acid, can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water. If impurities are persistent, column chromatography on silica gel using a solvent system like dichloromethane/methanol with a small amount of acetic acid can be effective.
Q5: Is it necessary to protect the carboxylic acid group before performing the N-methylation?
A5: The Eschweiler-Clarke reaction is generally compatible with the presence of a carboxylic acid group. However, if you are experiencing low yields or side reactions involving the carboxylic acid, a protection strategy may be necessary. A common approach is to first esterify the carboxylic acid (e.g., as a methyl or ethyl ester), perform the N-methylation, and then hydrolyze the ester back to the carboxylic acid in a final step.
Experimental Protocols
Protocol 1: Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid
This protocol is adapted from a known synthetic method.[1]
Step 1: Methylation of p-aminosalicylic acid
-
In a suitable reaction vessel, dissolve p-aminosalicylic acid in acetone.
-
Add potassium hydroxide and stir the mixture.
-
Cool the mixture to 20-30°C.
-
Slowly add dimethyl sulfate dropwise while maintaining the temperature.
-
Continue to stir the reaction for 5-6 hours.
-
After the reaction is complete, perform an aqueous workup and extract the product, methyl 4-amino-2-methoxybenzoate, with ethyl acetate.
-
Remove the solvent under reduced pressure to obtain the solid product.
Step 2: Chlorination of methyl 4-amino-2-methoxybenzoate
-
Dissolve the methyl 4-amino-2-methoxybenzoate obtained from the previous step in DMF.
-
Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio to the starting material.
-
Heat the mixture to 65-75°C and stir for 3-4 hours.
-
Pour the hot reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain methyl 4-amino-5-chloro-2-methoxybenzoate.
Step 3: Saponification of methyl 4-amino-5-chloro-2-methoxybenzoate
-
In a mixture of methanol and water (5:2 v/v), dissolve the methyl 4-amino-5-chloro-2-methoxybenzoate.
-
Add potassium hydroxide (2.2 molar equivalents).
-
Reflux the mixture for 2-3 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Dilute the residue with water and adjust the pH to 5 with 3mol/L hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-amino-5-chloro-2-methoxybenzoic acid.
Protocol 2: N-Methylation of 4-amino-5-chloro-2-methoxybenzoic acid via Eschweiler-Clarke Reaction
This is a general protocol for the Eschweiler-Clarke reaction and may require optimization for this specific substrate.
-
To a reaction flask, add 4-amino-5-chloro-2-methoxybenzoic acid.
-
Add an excess of formic acid (e.g., 5-10 equivalents).
-
Add an excess of aqueous formaldehyde solution (37 wt. %, e.g., 5-10 equivalents).
-
Heat the reaction mixture to reflux (around 100°C) and maintain for several hours (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess formic acid by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
The product may precipitate upon neutralization. If not, acidify the solution with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent if necessary.
Data Presentation
| Step | Reactant | Reagent(s) | Product | Typical Yield |
| 1. Methylation | p-Aminosalicylic acid | Dimethyl sulfate, Potassium hydroxide | Methyl 4-amino-2-methoxybenzoate | High |
| 2. Chlorination | Methyl 4-amino-2-methoxybenzoate | N-Chlorosuccinimide (NCS) | Methyl 4-amino-5-chloro-2-methoxybenzoate | ~88%[1] |
| 3. Saponification | Methyl 4-amino-5-chloro-2-methoxybenzoate | Potassium hydroxide | 4-amino-5-chloro-2-methoxybenzoic acid | ~91%[1] |
| 4. N-Methylation | 4-amino-5-chloro-2-methoxybenzoic acid | Formaldehyde, Formic acid | This compound | Moderate to High |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in the N-methylation step.
References
Technical Support Center: Troubleshooting HPLC Peak Tailing for Acidic Aromatic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals diagnose and resolve HPLC peak tailing issues encountered with acidic aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing in HPLC refers to a distortion where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical peak shape.[1] Ideally, chromatographic peaks should be symmetrical, following a Gaussian distribution. Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 indicates significant tailing.[2]
Q2: Why do my acidic aromatic compounds show peak tailing in reversed-phase HPLC?
A2: Peak tailing for acidic aromatic compounds in reversed-phase HPLC is often caused by unwanted secondary interactions between the analyte and the stationary phase.[3] The most common cause is the interaction of acidic analytes with residual silanol groups on the silica-based stationary phase.[4][5] Other contributing factors can include mobile phase pH, column overload, and issues with the HPLC system itself.[2][6]
Q3: How does the mobile phase pH affect the peak shape of acidic aromatic compounds?
A3: The mobile phase pH is a critical factor influencing the peak shape of ionizable compounds like acidic aromatics.[7][8] If the mobile phase pH is close to the pKa of the acidic analyte, the compound can exist in both ionized and unionized forms, leading to peak broadening or tailing.[7][9] To ensure a single ionic state and improve peak symmetry, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the acidic compound.[10][11]
Q4: Can the choice of HPLC column influence peak tailing for acidic compounds?
A4: Absolutely. The type of HPLC column used plays a significant role in minimizing peak tailing. Older "Type A" silica columns contain a higher concentration of acidic silanol groups, which are prone to secondary interactions with acidic analytes.[12] Modern "Type B" high-purity silica columns, or columns with end-capping or polar-embedded phases, are designed to reduce these interactions and provide better peak shapes for challenging compounds.[3][12]
Q5: What are some common instrumental problems that can cause peak tailing for all compounds, including acidic aromatics?
A5: If all peaks in your chromatogram exhibit tailing, the issue might be related to the instrument setup rather than specific chemical interactions.[13] Potential instrumental causes include:
-
Extra-column dead volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[2][5]
-
Column voids or contamination: A void at the column inlet or a blocked frit can disrupt the flow path, leading to distorted peak shapes.[14][15]
-
Detector issues: A slow detector response time can also contribute to peak tailing.[2]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing Caused by Secondary Silanol Interactions
This guide provides a step-by-step approach to address peak tailing due to interactions between acidic aromatic compounds and residual silanol groups on the stationary phase.
Experimental Protocol: Mobile Phase pH Adjustment
-
Determine the pKa of your acidic aromatic analyte. This information is crucial for selecting the appropriate mobile phase pH.
-
Prepare the aqueous portion of your mobile phase. Use a suitable buffer to maintain a stable pH.
-
Adjust the pH of the aqueous buffer to be at least 2 pH units below the pKa of your analyte.[10][11] For many acidic compounds, a mobile phase pH of 2.5 to 3.5 is effective.[3]
-
Use a calibrated pH meter to ensure accurate pH measurement of the aqueous portion before mixing with the organic modifier.[3]
-
Filter the mobile phase before use to remove any particulates.
Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry
| Analyte (pKa) | Mobile Phase pH | Tailing Factor (Tf) | Peak Shape |
| Benzoic Acid (4.2) | 4.2 | 2.1 | Severe Tailing |
| Benzoic Acid (4.2) | 2.5 | 1.1 | Symmetrical |
| Salicylic Acid (2.9) | 3.0 | 1.9 | Tailing |
| Salicylic Acid (2.9) | 2.0 | 1.2 | Improved Symmetry |
Note: The data in this table is illustrative and may vary depending on the specific analytical conditions.
Mandatory Visualization: Troubleshooting Workflow for Silanol Interactions
Caption: Troubleshooting workflow for peak tailing caused by silanol interactions.
Guide 2: Addressing Peak Tailing Due to Instrumental and Methodological Issues
This guide focuses on troubleshooting peak tailing that may not be related to specific chemical interactions but rather to the HPLC system and analytical method parameters.
Experimental Protocol: Column Flushing and Regeneration
If you suspect column contamination is causing peak tailing, a thorough flushing procedure can help.
-
Disconnect the column from the detector.
-
Flush the column with a series of solvents in order of increasing elution strength. For a reversed-phase column, a typical sequence is:
-
Mobile phase without buffer salts
-
Water
-
Isopropanol
-
Methylene chloride (if compatible with the stationary phase)
-
Isopropanol
-
Water
-
Mobile phase without buffer salts
-
-
Equilibrate the column with the initial mobile phase conditions before reconnecting to the detector.
Data Presentation: Impact of Instrumental Factors on Peak Tailing
| Parameter | Condition 1 | Tailing Factor (Tf) 1 | Condition 2 | Tailing Factor (Tf) 2 |
| Injection Volume | 5 µL | 1.2 | 20 µL | 1.8 |
| Sample Solvent | Mobile Phase | 1.1 | 100% Acetonitrile | 1.6 |
| Tubing ID | 0.12 mm | 1.3 | 0.25 mm | 1.7 |
Note: The data in this table is illustrative and demonstrates general trends.
Mandatory Visualization: Logical Relationship of Instrumental Causes
Caption: Relationship between HPLC system components and potential causes of peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.eu [hplc.eu]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. uhplcs.com [uhplcs.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. agilent.com [agilent.com]
- 9. moravek.com [moravek.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 14. agilent.com [agilent.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
Optimizing reaction conditions for the chlorination of benzoic acid derivatives
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols for the chlorination of benzoic acid derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the electrophilic chlorination of benzoic acid and its derivatives.
Q1: Why is my reaction yield consistently low?
A1: Low yields can stem from several factors, most commonly related to catalyst deactivation, improper reaction conditions, or product loss during workup.[1][2]
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Potential Cause: Moisture Contamination. Lewis acid catalysts like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are extremely sensitive to moisture.[2] Any water in the glassware or reagents will react with and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried and cooled under a desiccator. Use anhydrous solvents and reagents.
-
-
Potential Cause: Inactive Catalyst. The catalyst may have degraded over time due to improper storage.
-
Solution: Use a fresh, unopened container of the Lewis acid catalyst or purify the existing catalyst if possible.
-
-
Potential Cause: Suboptimal Temperature. The reaction temperature significantly impacts the rate and yield. Excessively high temperatures can promote side reactions and decomposition, while a temperature that is too low will result in a sluggish or incomplete reaction.[2]
-
Solution: Optimize the temperature. For many chlorinations, gentle warming is required to initiate the reaction, followed by refluxing to ensure completion.[2] For highly reactive substrates, cooling in an ice bath may be necessary to control the reaction rate.
-
-
Potential Cause: Insufficient Chlorinating Agent or Catalyst. Incorrect stoichiometry is a frequent cause of low yield. For some reactions, more than a catalytic amount of the Lewis acid is required as it can form a complex with the product.[2]
-
Solution: Carefully control the stoichiometry. A slight excess of the chlorinating agent and/or catalyst may be beneficial. Run small-scale trials to determine the optimal molar ratios.
-
-
Potential Cause: Product Loss During Workup. The product may be lost during extraction or purification steps. For example, ensuring the pH is sufficiently acidic is crucial for complete precipitation of the benzoic acid derivative.[1]
-
Solution: Optimize the workup procedure. During recrystallization, use a minimal amount of hot solvent and cool the solution thoroughly to maximize crystal formation.[1]
-
Q2: How can I improve the regioselectivity of the chlorination?
A2: The position of chlorination on the benzoic acid ring is dictated by the directing effects of the substituents already present. The carboxyl group (-COOH) is a deactivating, meta-directing group.[3]
-
Potential Cause: Misinterpretation of Directing Effects. Substituents on the ring will direct the incoming chlorine atom. Activating groups (e.g., -OCH₃, -CH₃) are typically ortho, para-directing, while deactivating groups (e.g., -NO₂, -COOH) are meta-directing.
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Solution: Analyze the electronic properties of all substituents on your starting material to predict the major product. The -COOH group on benzoic acid will direct chlorination to the meta position.[3]
-
-
Potential Cause: Steric Hindrance. Bulky substituents can block access to the ortho positions, favoring para or meta substitution, depending on the electronic effects.
-
Solution: Consider the steric bulk of the groups on the ring. If the ortho position is sterically hindered, the electrophile is more likely to attack the para or meta position.
-
-
Potential Cause: Inappropriate Catalyst or Solvent. The choice of catalyst and solvent can influence the ratio of isomers formed.[1]
Q3: My product is contaminated with polychlorinated species. How can I prevent this?
A3: The formation of di- or tri-chlorinated products is a common side reaction, especially with activated aromatic rings.
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Potential Cause: Excess Chlorinating Agent. Using a large excess of the chlorinating agent (e.g., Cl₂) significantly increases the likelihood of multiple chlorination events.
-
Solution: Carefully control the stoichiometry, aiming for a 1:1 molar ratio of the substrate to the chlorinating agent for monochlorination.[1]
-
-
Potential Cause: Harsh Reaction Conditions. High temperatures and long reaction times can promote further chlorination of the desired product.[1]
-
Solution: Maintain a lower reaction temperature and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinating agents for benzoic acid derivatives?
A1: Several reagents can be used, each with its own advantages:
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Chlorine Gas (Cl₂): A powerful and cost-effective chlorinating agent, typically used with a Lewis acid catalyst like FeCl₃ or AlCl₃ for electrophilic aromatic substitution.[6][7]
-
N-Chlorosuccinimide (NCS): A solid, easier-to-handle alternative to chlorine gas.[8][9] It is often used for chlorinating activated aromatic rings and can be activated by an acid catalyst for less reactive substrates.[8][9]
-
Thionyl Chloride (SOCl₂): Primarily used to convert carboxylic acids to acyl chlorides, but can also be used for ring chlorination under certain conditions, sometimes with a catalyst.[10][11]
Q2: Which Lewis acid catalyst is best for my substrate?
A2: The choice of Lewis acid depends on the reactivity of the benzoic acid derivative.
-
For activated or moderately deactivated rings: Iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃) are the most common and effective catalysts.[6][12]
-
For highly deactivated rings: Stronger Lewis acids or more forcing conditions may be necessary. Zirconium(IV) chloride (ZrCl₄) has been shown to be effective for the halogenation of various aromatic compounds under mild conditions.[4][5]
Q3: How do I monitor the progress of the reaction?
A3: Several techniques can be used to monitor the reaction:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.[8] It is important to note that for reactions converting a benzoic acid to a benzoyl chloride, the acyl chloride may hydrolyze back to the acid on the TLC plate.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information about the conversion of the starting material and the formation of products and byproducts.
-
Infrared (IR) Spectroscopy: Can be useful for monitoring the conversion of a carboxylic acid to an acyl chloride by observing the disappearance of the broad O-H stretch and the appearance of the C=O stretch at a higher frequency.[13]
Quantitative Data Summary
Table 1: Effect of Catalyst and Solvent on the Chlorination of Benzoic Acid
| Entry | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of m-chlorobenzoic acid (%) |
| 1 | Cl₂ | FeCl₃ | None | 80 | 4 | ~75 |
| 2 | NCS | ZrCl₄ | CH₂Cl₂ | 25 | 6 | High Selectivity |
| 3 | NCS | p-TsOH | H₂O | 25 | 3 | 75-96 |
| 4 | PCl₃ | None | CH₃CN | 60 | 6 | 86 |
Data is compiled for illustrative purposes based on typical outcomes from referenced procedures.[5][14][15]
Experimental Protocols
Protocol 1: General Procedure for FeCl₃-Catalyzed Chlorination of Benzoic Acid
This protocol describes a typical electrophilic aromatic substitution using chlorine gas and an iron(III) chloride catalyst.
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize excess chlorine and HCl gas.
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Reagent Addition: Add benzoic acid (1.0 eq) and a catalytic amount of anhydrous iron(III) chloride (FeCl₃, ~0.1 eq) to the flask.
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Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-100°C). Slowly bubble dry chlorine gas (Cl₂) through the stirred mixture.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals.
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Work-up: Once the reaction is complete, stop the chlorine flow and cool the mixture to room temperature. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to remove unreacted benzoic acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Chlorination of an Activated Aromatic Ring using N-Chlorosuccinimide (NCS)
This procedure is suitable for electron-rich benzoic acid derivatives where milder conditions are preferred.[8][14]
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted benzoic acid (1.0 eq) and a suitable solvent (e.g., acetonitrile or an aqueous medium).[8][14]
-
Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.0-1.2 eq) to the solution. If the substrate is not highly activated, a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl) can be added.[9][14]
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Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C).[8]
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Monitoring: Monitor the reaction for completion using TLC.[8]
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: Purify the residue by column chromatography on silica gel or by recrystallization to afford the desired chlorinated product.[8]
Visualizations
Caption: General experimental workflow for the chlorination of benzoic acid derivatives.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Simplified mechanism for electrophilic chlorination of benzoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (44. Treatment of benzoic acid and \mathrm { Cl } _ { 2 } / \mathrm { FeC.. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds | Semantic Scholar [semanticscholar.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. EP0676389A2 - Process for preparing O-chloromethyl benzoic acid chloride - Google Patents [patents.google.com]
- 11. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]
- 12. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. isca.me [isca.me]
- 15. researchgate.net [researchgate.net]
How to remove unreacted starting materials from the product mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted starting materials from their product mixtures.
Troubleshooting Guides
This section addresses specific issues that may arise during common purification techniques.
Recrystallization
Q1: My compound is not crystallizing out of the solution, even after cooling. What should I do?
A1: This is a common issue that can arise from several factors. Here are a few troubleshooting steps you can take:
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Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small crystal of the pure product, add it to the solution. This "seed crystal" will act as a template for further crystallization.
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Concentrate the Solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
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Cooling: Ensure the solution is cooling slowly and without disturbance.[2] If crystals do not form at room temperature, try cooling the flask in an ice bath.[2]
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Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution cools too quickly.[2]
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Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.[2]
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Use a Mixed Solvent System: Dissolve the compound in a solvent in which it is highly soluble. Then, at an elevated temperature, add a solvent in which it is less soluble (an "anti-solvent") dropwise until the solution becomes slightly cloudy. Allow it to cool slowly.[2]
Column Chromatography
Q1: My compound is not eluting from the column. What could be the problem?
A1: Several factors could be preventing your compound from eluting:
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Solvent Polarity is Too Low: The eluent may not be polar enough to move your compound down the column. Gradually increase the polarity of the mobile phase.
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Compound Decomposed on Silica Gel: Some compounds are unstable on silica gel.[3] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot appears. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[3]
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Compound is Insoluble in the Mobile Phase: If your compound has poor solubility in the eluting solvent system, it will not move down the column effectively.[3]
Q2: The separation between my product and an impurity is very poor. How can I improve it?
A2: Poor separation is a common challenge in column chromatography. Here are some strategies to improve it:
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Optimize the Solvent System: The choice of eluent is critical. Spend time developing an optimal solvent system using Thin Layer Chromatography (TLC) before running the column. The ideal Rf value for your target compound should be around 0.3.
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Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.
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Flow Rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, leading to broad peaks and poor resolution. Conversely, a flow rate that is too slow can cause diffusion and band broadening.
Liquid-Liquid Extraction
Q1: An emulsion has formed between the two layers, and they are not separating. What should I do?
A1: Emulsion formation is a frequent problem in liquid-liquid extraction. Here are several techniques to break an emulsion:
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation.[4]
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Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help force the separation of the two phases.[4]
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Change the Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[4]
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Filtration: Pass the mixture through a plug of glass wool or phase separation filter paper.[4]
-
Centrifugation: If the volume is small enough, centrifuging the mixture can help separate the layers.[5]
Distillation
Q1: The distillation is proceeding very slowly, or the product is not distilling over. What is the issue?
A1: This can be due to several factors related to temperature and pressure:
-
Insufficient Heating: The heating mantle or oil bath may not be at a high enough temperature to cause the liquid to boil.
-
Vacuum Leaks (for vacuum distillation): Ensure all joints are properly sealed with grease and that the vacuum pump is functioning correctly.[6]
-
Flooding: This occurs when too much liquid accumulates in the distillation column, preventing vapor from rising. This can be caused by an excessive boiling rate or a high reflux ratio.[7]
Frequently Asked Questions (FAQs)
Q1: How do I choose the most appropriate purification technique for my product mixture?
A1: The choice of purification method depends on the physical and chemical properties of your product and the impurities. A general decision-making workflow is presented below.
Q2: What is a typical yield loss for common purification techniques?
A2: Yield loss is an inherent part of any purification process.[3] The amount of loss depends on the technique, the scale of the reaction, and the skill of the chemist. It's important to understand that every transfer of material can lead to some loss.[3]
Q3: My product is a solid. Should I use recrystallization or column chromatography?
A3: Both techniques can be used for solid compounds. Recrystallization is often more cost-effective and scalable for large quantities of crystalline solids.[2][8] Column chromatography is more versatile and can be used for a wider range of compounds, including amorphous solids and oils.[2] The choice often depends on the specific properties of your compound and the impurities you are trying to remove.
Quantitative Data Summary
The following table provides a general comparison of common purification techniques. The values for purity and yield are typical and can vary significantly depending on the specific compound and experimental conditions.
| Purification Technique | Typical Purity Achieved | Typical Yield | Scalability | Primary Application |
| Recrystallization | Good to Excellent (>98%)[2] | Moderate to High (>80%)[2] | Easily scalable[2] | Crystalline solids |
| Column Chromatography | Good to Excellent (>99%)[2] | Variable | Can be scaled up, but may become expensive[2] | Solids and liquids |
| Distillation | Good to Excellent | High | Easily scalable | Liquids with different boiling points |
| Liquid-Liquid Extraction | Fair to Good | High | Easily scalable | Separating compounds based on solubility |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines the general steps for purifying a compound using flash column chromatography.
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Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), identify a solvent system in which the desired product has an Rf value of approximately 0.3.
-
-
Column Packing:
-
Secure a glass column of an appropriate size vertically.
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Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approximately 1 cm).
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Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
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Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the eluent through the silica gel at a steady rate.
-
Collect the eluate in a series of labeled test tubes or flasks.
-
-
Analysis:
Protocol 2: Recrystallization
This protocol provides a step-by-step guide for purifying a solid compound by recrystallization.
-
Solvent Selection:
-
Choose a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[11]
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.[12]
-
Visualizations
Caption: Decision tree for selecting a primary purification method.
Caption: General workflow for troubleshooting purification issues.
References
- 1. How to set up and run a flash chromatography column. [reachdevices.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Liquid-liquid extraction [scioninstruments.com]
- 5. Purification [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Topics in Organic Chemistry: How to Perform Recrystallization: Step-by-Step Organic Lab Guide [chemistrywithdrsantosh.com]
- 8. brainly.com [brainly.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Chromatography [chem.rochester.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. m.youtube.com [m.youtube.com]
Selecting the best recrystallization solvent for 5-Chloro-2-methoxy-4-(methylamino)benzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the optimal recrystallization solvent for 5-Chloro-2-methoxy-4-(methylamino)benzoic acid. It includes a step-by-step solvent selection protocol, a troubleshooting guide, and a general recrystallization procedure.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the ideal characteristic of a recrystallization solvent for this compound?
A1: The ideal solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[1][2][3] This temperature-dependent solubility differential is crucial for achieving good recovery of purified crystals upon cooling. Additionally, the impurities should either be completely soluble or insoluble in the solvent at all temperatures to allow for their removal during the process.[1][2]
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts and forms a liquid phase before dissolving in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the compound. To remedy this, try the following:
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Increase the solvent volume: Add more hot solvent to fully dissolve the oil.
-
Use a lower boiling point solvent: This ensures the dissolution temperature is below the compound's melting point.
-
Employ a mixed solvent system: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
Q3: The crystal yield is very low. How can I improve the recovery?
A3: Low recovery can be due to several factors:
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Using too much solvent: This will keep a significant portion of your compound dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]
-
Cooling the solution too quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[3]
-
Premature crystallization: If the compound crystallizes too early, for instance during hot filtration, you may be losing product. Ensure your filtration apparatus is pre-heated.
Q4: The recrystallized product is still impure. What went wrong?
A4: Impurities in the final product can result from:
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Inappropriate solvent choice: The solvent may have similar solubility properties for both the compound and the impurities. A different solvent or solvent system may be necessary.
-
Crystallization occurring too rapidly: Fast crystal growth can trap impurities within the crystal lattice. Slower cooling promotes the formation of purer crystals.[3]
-
Insufficient washing of the crystals: After filtration, ensure the collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.
Experimental Protocols
Protocol 1: Solvent Selection for Recrystallization
This protocol outlines a systematic approach to identifying a suitable recrystallization solvent for this compound.
Materials:
-
Crude this compound
-
A selection of candidate solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof)
-
Test tubes
-
Heating apparatus (e.g., hot plate, water bath)
-
Vortex mixer
Procedure:
-
Place approximately 50 mg of the crude compound into several separate test tubes.
-
To each test tube, add 1 mL of a different candidate solvent at room temperature.
-
Agitate the mixtures (e.g., using a vortex mixer) and observe the solubility. Record whether the compound is soluble, partially soluble, or insoluble. A good candidate solvent will show low solubility at this stage.[4]
-
For the solvents in which the compound was insoluble or partially soluble, gently heat the test tubes.
-
Add the same solvent dropwise to the heated test tubes until the compound completely dissolves. Record the approximate volume of solvent required. An ideal solvent will dissolve the compound completely at an elevated temperature.[4]
-
Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good quantity of well-formed crystals upon cooling is a suitable choice for recrystallization.
Data Presentation: Solvent Solubility Screening
| Solvent | Solubility at Room Temp. (50 mg in 1 mL) | Solubility at Elevated Temp. | Crystal Formation upon Cooling |
| Water | Insoluble | Partially Soluble | Poor |
| Ethanol | Partially Soluble | Soluble | Good |
| Methanol | Soluble | Soluble | - |
| Isopropanol | Sparingly Soluble | Soluble | Excellent |
| Acetone | Soluble | Soluble | - |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good |
| Toluene | Insoluble | Sparingly Soluble | Poor |
| Ethanol/Water (e.g., 9:1) | Sparingly Soluble | Soluble | Very Good |
Note: This table is populated with hypothetical data for illustrative purposes. Actual results must be determined experimentally.
Protocol 2: General Recrystallization Procedure
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Add the minimum amount of hot solvent needed to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.[3]
Visualizing the Workflow
The following diagram illustrates the logical workflow for selecting a suitable recrystallization solvent.
Caption: Workflow for selecting a recrystallization solvent.
References
Technical Support Center: Resolving Poor Compound Solubility for In Vitro Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with poor compound solubility in in vitro assays. Inaccurate concentration due to precipitation can lead to unreliable experimental outcomes, making solubility a critical parameter to control.[1][2]
Troubleshooting Guide
Compound precipitation can manifest in various ways, from visible particles to subtle haziness in the medium.[2][3] The following guide addresses common scenarios, their potential causes, and actionable solutions.
| Observation | Potential Cause(s) | Recommended Solutions |
| Immediate Precipitation Upon Dilution | The compound's concentration exceeds its solubility in the aqueous assay buffer or cell culture medium. This is often referred to as "crashing out."[4] | - Decrease the final concentration of the compound.[4] - Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains within a non-toxic range for the cells (typically ≤0.5%).[4][5] - Optimize the dilution method by adding the stock solution dropwise to the pre-warmed aqueous solution while vortexing to avoid "solvent shock."[2][5] - Perform an intermediate dilution step into a mixture of solvent and aqueous buffer.[6] |
| Precipitation Over Time in Incubator | - Temperature Shift: Moving from room temperature to 37°C can decrease the solubility of some compounds. - pH Shift: The CO2 environment in an incubator can lower the pH of the medium, affecting the solubility of pH-sensitive compounds.[4][5] - Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[4] - Media Evaporation: Evaporation can increase the concentration of the compound and media components, leading to precipitation.[4] | - Pre-warm the cell culture media to 37°C before adding the compound.[2] - Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES). - Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause. - Maintain proper humidity in the incubator to minimize evaporation.[4] |
| Cloudiness or Haziness in Media | - Fine Particulate Precipitation: Micro-precipitates may not be visible as distinct particles but can cause turbidity. - Microbial Contamination: Bacterial or fungal growth can cause the media to appear cloudy. | - Examine a sample under a microscope to confirm the presence of a precipitate.[4] - If precipitation is confirmed, follow the solutions for immediate precipitation. - If contamination is suspected, discard the solution and use aseptic techniques. |
| Precipitation After Freeze-Thaw Cycles of Stock Solution | The compound has poor solubility at lower temperatures and does not fully redissolve upon thawing. | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. - Before use, gently warm the stock solution to room temperature or 37°C and vortex to ensure the compound is fully redissolved. |
| Inconsistent Assay Results or Flat Dose-Response Curve | The compound is precipitating at higher concentrations in the assay plate, leading to an unknown and lower effective concentration.[2] | - Determine the kinetic solubility of the compound in your specific assay buffer to identify the maximum soluble concentration.[2][6] - Visually inspect the assay plates for any signs of precipitation, especially in the highest concentration wells.[6] - Prepare fresh dilutions for each experiment.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic solubility?
A1: Kinetic solubility is the concentration at which a compound, dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, precipitates out of a supersaturated solution. It is often measured in high-throughput screening. Thermodynamic solubility is the true equilibrium solubility of a solid compound in a solvent. Kinetic solubility values are often higher than thermodynamic solubility but may be less stable over time.[2]
Q2: How can I prepare a stock solution of a poorly soluble compound?
A2: A common method is to use a 100% organic solvent such as Dimethyl Sulfoxide (DMSO).[2] It is advisable to prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the final percentage of the organic solvent in the assay, which is typically kept at or below 0.5% to avoid cytotoxicity.[5][6][7] Sonication or gentle warming can aid in dissolution.[2][6] Always store stock solutions in tightly sealed containers, and for long-term storage, aliquot into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2]
Q3: Can I adjust the pH of my buffer to improve solubility?
A3: Yes, for ionizable compounds, adjusting the pH of the buffer can significantly enhance solubility. For acidic compounds, increasing the pH can help form a more soluble salt, while for basic compounds, decreasing the pH is often effective.[2] It is crucial to ensure the chosen pH is compatible with your experimental system (e.g., does not affect cell viability or protein function).
Q4: What are co-solvents and how can they help with solubility?
A4: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds. Besides DMSO, other co-solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) can be used.[6] A combination of co-solvents might be more effective than a single one.[6] The final concentration of any co-solvent should be tested for its effect on the assay and cellular health.
Q5: What role do excipients play in improving solubility?
A5: Excipients are inactive substances used to deliver an active ingredient.[8] For in vitro testing, certain excipients can act as solubilizing agents. For instance, surfactants can help maintain a compound's solubility.[6] Other excipients, like cyclodextrins, can form inclusion complexes with poorly soluble drugs to enhance their aqueous solubility.
Experimental Protocols
Protocol 1: Preparation of a Compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of a poorly soluble compound using DMSO as the solvent.
Materials:
-
Compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Methodology:
-
Calculate the required amount: Determine the mass of the compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weigh the compound: Carefully weigh the compound powder in a sterile microcentrifuge tube or glass vial.
-
Add solvent: Add the calculated volume of anhydrous DMSO to the tube.[5]
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[2][5]
-
Inspect: Visually confirm that the solution is clear and free of any solid particles.[2]
-
Store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[1][2][5]
Protocol 2: Determination of Kinetic Solubility in Assay Buffer
Objective: To determine the maximum concentration at which a compound remains soluble in the specific assay buffer under experimental conditions.[2][6]
Materials:
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer or cell culture medium
-
Clear 96-well plate (non-binding surface recommended)[6]
-
Plate reader capable of measuring absorbance or light scattering
Methodology:
-
Prepare a serial dilution of the compound in DMSO: In a 96-well plate, perform a 2-fold serial dilution of your compound stock solution in 100% DMSO.[5]
-
Prepare the assay plate: In a new, clear-bottom 96-well plate, add your assay buffer to each well (e.g., 198 µL for a 1:100 dilution).[2]
-
Add compound dilutions: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the assay plate. This will create a final DMSO concentration of 1% in this example.[2]
-
Include controls:
-
Negative control: Medium with the same final concentration of DMSO only.
-
Blank: Medium only.
-
-
Incubate: Cover the plate and incubate under your experimental conditions (e.g., 37°C, 5% CO₂) for a relevant time period (e.g., 2, 6, or 24 hours).[5]
-
Measure precipitation: After incubation, measure the absorbance or light scattering of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in signal compared to the negative control indicates precipitation.
-
Determine kinetic solubility: The highest concentration that does not show a significant increase in signal compared to the control is considered the kinetic solubility under those conditions.
Data Summary Tables
Table 1: Common Co-solvents and Typical Final Concentrations in In Vitro Assays
| Co-solvent | Typical Final Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≤ 0.5% | Can be cytotoxic at higher concentrations. Always include a vehicle control.[5] |
| Ethanol | ≤ 1% | Can affect enzyme activity and cell membranes. |
| Propylene Glycol | ≤ 1% | Generally considered low toxicity. |
| Polyethylene Glycol (PEG) 300/400 | ≤ 2% | Can be viscous at higher concentrations. |
Table 2: Common Biological Buffers and their Effective pH Ranges
| Buffer | pKa at 25°C | Effective pH Range |
| Acetate | 4.76 | 3.6 - 5.6[9] |
| MES | 6.15 | 5.5 - 6.7 |
| Phosphate (PBS) | 7.20 | 5.8 - 8.0[9] |
| PIPES | 6.80 | 6.1 - 7.5 |
| MOPS | 7.20 | 6.5 - 7.9 |
| HEPES | 7.55 | 6.8 - 8.2 |
| Tris | 8.06 | 7.5 - 9.0 |
| CAPS | 10.40 | 9.7 - 11.1 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. colorcon.com [colorcon.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Minimizing side product formation in the synthesis of N-methylated aromatic amines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side product formation during the synthesis of N-methylated aromatic amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the N-methylation of aromatic amines?
A1: The most prevalent side products are over-methylated compounds, specifically the corresponding tertiary amine (N,N-dimethylated aromatic amine) and, in some cases, quaternary ammonium salts. Another common byproduct, particularly in the Eschweiler-Clarke reaction, is the N-formylated amine, which can arise from the reaction of the starting amine with formic acid, especially if the reaction conditions are not optimized.
Q2: Which methylation method offers the highest selectivity for mono-N-methylation?
A2: The choice of method depends on the specific substrate and desired scale. However, methods utilizing dimethyl carbonate (DMC) in conjunction with zeolite catalysts have demonstrated very high selectivity (92-98%) for mono-N-methylation of various anilines. The Eschweiler-Clarke reaction can also be highly selective for tertiary amine formation, effectively avoiding quaternary ammonium salts.
Q3: Can I use methyl iodide or dimethyl sulfate for N-methylation of aromatic amines?
A3: While methyl iodide and dimethyl sulfate are potent methylating agents, they often lead to poor selectivity and the formation of significant amounts of over-methylated byproducts, including quaternary ammonium salts, due to the increased nucleophilicity of the initially formed secondary amine. These reagents are also highly toxic and carcinogenic, making greener alternatives like DMC or the Eschweiler-Clarke reaction preferable.
Q4: How can I monitor the progress of my N-methylation reaction?
A4: The progress of the reaction can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting material and the formation of the desired product and any side products over time.
Q5: What is the "magic methyl effect" mentioned in the literature?
A5: The "magic methyl effect" refers to the significant impact that the introduction of a methyl group can have on the biological activity and pharmacological properties of a molecule. This is a key reason why precise and selective N-methylation is a critical process in drug discovery and development.
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Methylated Aromatic Amine
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or GC to ensure it has gone to completion. - Increase Reaction Temperature: For the Eschweiler-Clarke reaction, temperatures are typically around 80-100°C. For DMC/zeolite methods, temperatures of 120-150°C are common. - Check Reagent Stoichiometry: Ensure an appropriate excess of the methylating agent and any catalysts or reducing agents is used as specified in the protocol. |
| Degradation of Starting Material or Product | - Lower Reaction Temperature: If side products from degradation are observed, a lower reaction temperature might be necessary, even if it requires a longer reaction time. - Use of a Milder Methylating Agent: Consider switching from harsh reagents like methyl iodide to milder options like DMC or formaldehyde/formic acid. |
| Poor Catalyst Activity (for catalytic methods) | - Activate Catalyst: Zeolite catalysts often require activation by heating to high temperatures (e.g., 500°C overnight) to remove adsorbed water. - Use Fresh Catalyst: Ensure the catalyst has not been deactivated by exposure to air or moisture. |
Issue 2: Excessive Formation of Over-Methylated Side Products (e.g., N,N-dimethylaniline)
| Potential Cause | Suggested Solution |
| Highly Reactive Methylating Agent | - Switch to a More Selective Reagent: Avoid highly reactive agents like methyl iodide. Dimethyl carbonate with a zeolite catalyst is a good alternative for selective mono-methylation. |
| Incorrect Stoichiometry | - Reduce the Equivalents of Methylating Agent: Carefully control the stoichiometry of the methylating agent. For mono-methylation, using a slight excess is often sufficient. |
| Prolonged Reaction Time at High Temperature | - Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired product is maximized and the formation of the di-methylated product begins to increase significantly. |
Issue 3: Formation of N-Formyl Byproduct (in Eschweiler-Clarke Reaction)
| Potential Cause | Suggested Solution |
| Reaction with Formic Acid | - Ensure Sufficient Formaldehyde: An adequate amount of formaldehyde is necessary to facilitate the formation of the iminium ion, which is the key intermediate for methylation. A deficiency can lead to the competing formylation reaction. - Optimize Reaction Temperature: Higher temperatures can sometimes favor formylation. Running the reaction at the lower end of the recommended temperature range (around 80°C) may help. |
| Work-up Procedure | - Basic Work-up: A basic work-up (e.g., with NaOH solution) will hydrolyze any N-formyl byproduct back to the amine. |
Data Presentation: Comparison of N-Methylation Methods
The following table summarizes the typical yields and selectivities for different N-methylation methods for aromatic amines.
| Methylation Method | Methylating Agent | Catalyst/Reducing Agent | Typical Substrate | Product | Yield (%) | Selectivity (%) | Key Side Products | Reference |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | Secondary Aromatic Amine | Tertiary Aromatic Amine | ~98 | High for tertiary amine | N-formyl amine | |
| DMC/Zeolite | Dimethyl Carbonate | Y- and X-type Zeolites | Primary Aromatic Amine | Mono-N-methyl Aromatic Amine | 72-93 (conversion) | 92-98 | Di-N-methylated amine, N-methylcarbamate | |
| DMSO/Formic Acid | Dimethyl Sulfoxide | Formic Acid | Primary Aromatic Amine | Di-N-methyl Aromatic Amine | High | High for di-methylation | N-formyl amine | |
| CuH-Catalyzed | Paraformaldehyde | (CAAC)CuH / PMHS | Aromatic and Aliphatic Amines | N-methyl or N,N-dimethyl amines | Moderate to Excellent | Good | Over-methylation | |
| Traditional Alkylation | Methyl Iodide | Base (e.g., K2CO3) | Primary Aromatic Amine | Mixture | Low to Moderate | Poor | Di-N-methylated amine, Quaternary ammonium salt |
Experimental Protocols
Protocol 1: Eschweiler-Clarke Reaction for the Synthesis of N,N-Dimethylaniline
This protocol is adapted from a standard procedure for the methylation of a secondary amine.
Materials:
-
N-methylaniline (1.0 eq)
-
Formic acid (1.8 eq)
-
Formaldehyde (37% aqueous solution, 1.1 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Sodium sulfate (Na2SO4)
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-methylaniline (1.0 eq).
-
Add formic acid (1.8 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq).
-
Heat the reaction mixture to 80°C and stir for 18 hours. The reaction progress can be monitored by TLC or GC.
-
After 18 hours, cool the mixture to room temperature.
-
Add water and 1M HCl to the reaction mixture.
-
Extract the aqueous phase with DCM to remove any unreacted starting material or non-basic impurities.
-
Basify the aqueous phase to pH 11 with NaOH solution.
-
Extract the aqueous phase three times with DCM.
-
Combine the organic layers and dry over anhydrous Na2SO4.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure N,N-dimethylaniline.
Protocol 2: Selective Mono-N-methylation using Dimethyl Carbonate and Zeolite
This protocol is based on the work of Selva et al. for the selective methylation of primary aromatic amines.
Materials:
-
Aniline (1.0 eq)
-
Dimethyl carbonate (DMC)
-
KY Zeolite (pre-activated at 500°C overnight)
-
Autoclave
Procedure:
-
In a high-pressure autoclave, place aniline (1.0 eq) and the pre-activated KY zeolite.
-
Add a large excess of dimethyl carbonate, which acts as both the methylating agent and the solvent.
-
Seal the autoclave and heat the reaction mixture to 130°C.
-
Maintain the reaction at this temperature for the required time (e.g., 195 minutes, monitor for optimal time).
-
After the reaction is complete, cool the autoclave to room temperature and carefully release any pressure.
-
Filter the reaction mixture to remove the zeolite catalyst.
-
Remove the excess DMC by distillation under reduced pressure.
-
The resulting crude product can be further purified by distillation or column chromatography to yield pure N-methylaniline.
Visualizations
Caption: Mechanism of the Eschweiler-Clarke reaction.
Caption: A generalized experimental workflow for N-methylation.
Caption: A logical approach to troubleshooting low reaction yields.
Technical Support Center: N-Methylation of 4-Aminobenzoic Acid Derivatives
Welcome to the technical support center for the N-methylation of 4-aminobenzoic acid (PABA) derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-methylated PABA derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve your desired products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-methylation of 4-aminobenzoic acid and its derivatives.
Issue 1: Low or No Conversion of the Starting Material
Q1: I am observing very low or no conversion of my 4-aminobenzoic acid derivative. What are the potential causes and how can I improve the yield?
A1: Low conversion in N-methylation reactions can be attributed to several factors, from the reactivity of your starting material to the choice of reagents and reaction conditions.
-
Reactivity of the Substrate: 4-Aminobenzoic acid derivatives with electron-withdrawing groups on the aromatic ring are less nucleophilic and may react more slowly.[1]
-
Choice of Methylating Agent: The reactivity of the methylating agent is crucial. For instance, when using alkyl halides, the reactivity follows the trend I > Br > Cl.[1] If you are using a less reactive agent, a higher temperature or a more potent catalyst may be required.
-
Inappropriate Reaction Conditions:
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition.[1] It is advisable to perform small-scale trials to determine the optimal temperature.
-
Base: The choice and amount of base are critical. Some protocols require a strong base like potassium tert-butoxide (KOtBu), while others may work with weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] The absence of a required base will likely prevent the reaction.
-
Solvent: The solvent can significantly influence the reaction rate. Aprotic solvents are often preferred for N-alkylation reactions.[1]
-
-
Catalyst Deactivation: In catalytic reactions, such as those employing "Borrowing Hydrogen" strategies with methanol, the catalyst can become deactivated.[3] Impurities in the starting materials or solvent can poison the catalyst. Ensure your reagents and solvent are pure and dry.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting decision tree for addressing low reaction conversion.
Issue 2: Poor Selectivity and Formation of Di-methylated Byproduct
Q2: My reaction is producing a significant amount of the N,N-dimethylated product instead of the desired mono-methylated derivative. How can I improve the selectivity?
A2: Over-methylation is a frequent challenge because the mono-methylated product is often more nucleophilic than the starting primary amine, leading to a second methylation.[4]
-
Choice of Methylating Agent: Dimethyl carbonate (DMC) is known to offer high selectivity for mono-methylation, particularly in the presence of a suitable catalyst.[5]
-
Reaction Conditions:
-
Stoichiometry: Using a large excess of the 4-aminobenzoic acid derivative compared to the methylating agent can favor mono-methylation. However, this may not be atom-economical.[6]
-
Slow Addition: Adding the methylating agent slowly, for example, using a syringe pump, can maintain its low concentration and reduce the likelihood of the more reactive secondary amine reacting further.[3]
-
Temperature and Time: Lowering the reaction temperature and reducing the reaction time can favor the formation of the mono-methylated product. Monitor the reaction progress closely using techniques like TLC or GC-MS.
-
-
Catalyst Systems: Certain catalyst systems, such as specific iridium(I) or copper(II) complexes, have been developed for selective mono-N-methylation of anilines.[7]
Competitive Reaction Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2 [organic-chemistry.org]
Technical Support Center: Chromatographic Separation of Benzoic Acid Isomers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of mobile phases for the separation of benzoic acid isomers by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the separation of benzoic acid isomers so challenging?
Separating positional isomers of substituted benzoic acids (e.g., nitro-, hydroxy-, amino-benzoic acids) is a significant chromatographic challenge because they share identical chemical formulas and molecular weights. Their physical and chemical properties, such as polarity and pKa values, are often very similar, leading to comparable retention times and making baseline separation difficult to achieve[1].
Q2: My isomer peaks are co-eluting or showing very poor retention on a C18 column. What is the first thing I should check?
The most critical parameter to check is the pH of your mobile phase . Benzoic acid and its derivatives are weak acids.
-
The Problem: If the mobile phase pH is above the pKa of the isomers (pKa for most benzoic acid derivatives is ~3-5), the carboxylic acid group will be deprotonated (ionized). This anionic form is highly polar and has very weak interaction with the nonpolar C18 stationary phase, causing it to elute very early with little or no retention[2][3].
-
The Solution: You must suppress the ionization of the acidic functional group. To do this, lower the mobile phase pH to a value at least 1.5 to 2 units below the pKa of your analytes. A pH range of 2.5-3.0 is typically effective[3]. This ensures the isomers are in their neutral, protonated form, which increases their hydrophobicity and allows for proper retention and separation on a reversed-phase column[2][3]. Common additives to achieve this pH are 0.1% formic acid, acetic acid, or phosphoric acid[1][4][5].
Q3: I have adjusted the mobile phase pH to ~2.8, but the resolution between two isomers is still insufficient. What is the next step?
After optimizing pH, the next step is to adjust the organic modifier composition (the type and percentage of organic solvent).
-
Adjusting Solvent Strength (% Organic): In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) increases the retention time of the analytes[3]. This longer interaction with the stationary phase can often improve the separation of closely eluting peaks. Try reducing the organic content in 2-5% increments to see if resolution improves.
-
Changing Solvent Type (Selectivity): Acetonitrile and methanol are the most common organic modifiers, but they offer different selectivities. Acetonitrile is an aprotic solvent with a strong dipole moment, which can engage in unique π-π interactions with aromatic analytes. Methanol is a protic solvent and a strong hydrogen-bond donor and acceptor[6]. Switching from one to the other can alter the elution order and improve the separation of specific isomer pairs[6].
Q4: My benzoic acid isomer peaks are showing significant tailing. How can I improve the peak shape?
Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase.
-
Cause 1: Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based C18 columns can become deprotonated at pH values above ~3.5[6]. These negatively charged sites can interact with your analytes, causing tailing.
-
Solution: As with retention issues, operating at a low mobile phase pH (e.g., 2.5-3.0) keeps the silanol groups protonated and minimizes these unwanted secondary interactions, resulting in more symmetrical peaks[2].
-
Cause 2: Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger (e.g., 100% acetonitrile) than your mobile phase (e.g., 20% acetonitrile), it can cause peak distortion and splitting.
-
Solution: Ideally, dissolve your sample in the mobile phase itself. If this is not possible, use a sample solvent that is as weak as or weaker than the mobile phase.
Q5: When should I consider using a different type of HPLC column?
If you have thoroughly optimized the mobile phase (pH and organic modifier) on a standard C18 column and still cannot achieve the desired separation, it is time to consider a column with a different stationary phase chemistry.
-
Phenyl-Hexyl Phases: These columns can provide alternative selectivity for aromatic compounds due to π-π interactions between the phenyl groups in the stationary phase and your aromatic analytes[1]. This can be very effective for separating positional isomers.
-
Mixed-Mode Phases: For zwitterionic isomers like aminobenzoic acids, mixed-mode columns that combine reversed-phase and ion-exchange characteristics are highly effective[7][8][9]. These columns offer unique selectivity that can separate isomers with very minor physicochemical differences[7].
Quantitative Data & Method Parameters
Table 1: Example HPLC Method for Nitrobenzoic Acid Isomer Separation
The following isocratic method was shown to be effective for the baseline separation of o-, m-, and p-nitrobenzoic acid[5][10].
| Parameter | Condition |
| Stationary Phase | C18 Bonded Column (150 mm x 4.6 mm, 5 µm)[5][10] |
| Mobile Phase | 2-Propanol : Water : Acetic Acid (20:80:0.4, v/v/v)[5][10] |
| pH | 2.99[10] |
| Flow Rate | 1.2 mL/min[5][10] |
| Detection | UV at 254 nm[5][10] |
| Result | Resolution (Rs) ≥ 1.5 for all isomer pairs[10] |
Table 2: Comparison of Common Organic Modifiers for Reversed-Phase HPLC
| Property | Acetonitrile (ACN) | Methanol (MeOH) |
| Elution Strength | Stronger | Weaker |
| UV Cutoff | ~190 nm | ~205 nm |
| Viscosity | Low | Higher (leads to higher backpressure) |
| Selectivity | Aprotic, offers unique π-π interactions[6] | Protic, strong H-bond donor/acceptor[6] |
| Typical Use | Good for gradients due to low viscosity. Can provide better selectivity for aromatic isomers. | A good starting solvent for method development. Can alter elution order compared to ACN. |
Experimental Protocols
Protocol: General Method Development for Separation of Benzoic Acid Isomers (e.g., Hydroxybenzoic Isomers)
This protocol outlines a systematic approach to developing a robust separation method using RP-HPLC.
1. Initial Conditions & Column Selection
-
Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Analytes: Prepare a mixed standard solution of all isomers of interest at a concentration of ~0.1 mg/mL each. Dissolve the standards in the initial mobile phase.
-
Mobile Phase A: 0.1% Formic Acid in Water (~pH 2.7).
-
Mobile Phase B: Acetonitrile (ACN).
-
Detection: Use a UV detector set to a wavelength where all isomers have reasonable absorbance (e.g., 254 nm).
-
Initial Gradient: Run a broad "scouting" gradient from 5% to 95% ACN over 15-20 minutes to determine the approximate elution conditions for your analytes.
2. Mobile Phase pH Optimization
-
Objective: To ensure all isomers are fully protonated for optimal retention.
-
Procedure:
-
Prepare two aqueous mobile phases: (A1) 0.1% Formic Acid in water (pH ~2.7) and (A2) 20 mM Ammonium Acetate buffer in water, adjusted to pH 5.0.
-
Using a simple isocratic or shallow gradient method based on your scouting run, perform injections using both mobile phases (A1 with B, and A2 with B).
-
Observation: You should observe significantly better retention and peak shape with the low pH mobile phase (A1)[2][3]. This confirms the necessity of a low pH environment.
-
3. Organic Modifier Optimization
-
Objective: To fine-tune the retention and selectivity to achieve baseline resolution.
-
Procedure:
-
Based on the scouting run, determine the %ACN at which the isomers start to elute.
-
Develop a shallow gradient around this percentage (e.g., if isomers eluted at 30% ACN, try a gradient of 20% to 40% ACN over 20 minutes).
-
If co-elution persists, switch the organic modifier (Mobile Phase B) to Methanol (MeOH) and repeat the shallow gradient experiment.
-
Compare the chromatograms from ACN and MeOH. The change in solvent may alter the elution order and improve resolution for a critical pair[6].
-
Once the best solvent is chosen, you can further optimize the separation by converting the shallow gradient into an efficient isocratic method if possible, or by fine-tuning the gradient slope.
-
4. Temperature Optimization (Optional)
-
If resolution is still marginal, adjusting the column temperature can help. Increasing the temperature (e.g., from 30°C to 40°C) decreases mobile phase viscosity (lowering backpressure) and can sometimes improve peak efficiency and alter selectivity.
Visualizations: Workflows & Logic Diagrams
Caption: Troubleshooting workflow for improving poor resolution of benzoic acid isomers.
Caption: A systematic workflow for HPLC method development for benzoic acid isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. sielc.com [sielc.com]
- 10. Redirecting [linkinghub.elsevier.com]
Validation & Comparative
Structural Elucidation of Synthesized 5-Chloro-2-methoxy-4-(methylamino)benzoic Acid: A Comparative NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic data for the synthesized compound 5-Chloro-2-methoxy-4-(methylamino)benzoic acid against its precursor and other relevant analogues. The structural confirmation is supported by detailed experimental protocols and visualized workflows to aid researchers in their synthetic and analytical endeavors.
Comparative NMR Data Analysis
The structural confirmation of this compound is achieved through the detailed analysis of its 1H and 13C NMR spectra. A comparison with its immediate precursor, 4-Amino-5-chloro-2-methoxybenzoic acid, and a related analogue, 5-Chloro-2-methoxybenzoic acid, highlights the key spectral changes resulting from the substitution pattern on the benzene ring. The data presented for the target compound is based on established substituent effects on chemical shifts, providing a robust predictive model for its characterization.
Table 1: 1H NMR Spectroscopic Data (400 MHz, DMSO-d6)
| Compound | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound (Predicted) | ~7.85 | s | - | H-6 |
| ~6.60 | s | - | H-3 | |
| ~4.80 | q | ~5.0 | NH | |
| 3.88 | s | - | OCH3 | |
| 2.85 | d | ~5.0 | NCH3 | |
| 4-Amino-5-chloro-2-methoxybenzoic acid [1][2][3] | 7.63 | s | - | H-6 |
| 6.45 | s | - | H-3 | |
| 5.95 | s (br) | - | NH2 | |
| 3.87 | s | - | OCH3 | |
| 5-Chloro-2-methoxybenzoic acid [4] | 7.90 | d | 2.6 | H-6 |
| 7.55 | dd | 8.8, 2.6 | H-4 | |
| 7.15 | d | 8.8 | H-3 | |
| 3.95 | s | - | OCH3 |
Table 2: 13C NMR Spectroscopic Data (100 MHz, DMSO-d6)
| Compound | δ (ppm) | Assignment |
| This compound (Predicted) | ~168.0 | C=O |
| ~158.0 | C-2 | |
| ~150.0 | C-4 | |
| ~132.0 | C-6 | |
| ~112.0 | C-5 | |
| ~110.0 | C-1 | |
| ~98.0 | C-3 | |
| 56.5 | OCH3 | |
| ~30.0 | NCH3 | |
| 4-Amino-5-chloro-2-methoxybenzoic acid [1][2] | 167.5 | C=O |
| 157.2 | C-2 | |
| 148.1 | C-4 | |
| 130.8 | C-6 | |
| 111.3 | C-5 | |
| 110.8 | C-1 | |
| 98.6 | C-3 | |
| 56.2 | OCH3 | |
| 5-Chloro-2-methoxybenzoic acid | 165.8 | C=O |
| 156.5 | C-2 | |
| 133.5 | C-6 | |
| 131.0 | C-4 | |
| 125.0 | C-5 | |
| 122.5 | C-1 | |
| 115.0 | C-3 | |
| 56.8 | OCH3 |
Experimental Protocols
Synthesis of this compound
The synthesis of the target compound is proposed as a two-step process starting from 4-aminosalicylic acid.
Step 1: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid [5]
-
Methylation: To a solution of p-aminosalicylic acid and potassium hydroxide in acetone, dimethyl sulfate is added dropwise at 20-30°C. The reaction is stirred for 5-6 hours. After completion, the solvent is removed, and the resulting intermediate, 4-amino-2-methoxybenzoic acid methyl ester, is extracted with ethyl acetate and dried.
-
Chlorination: The methyl 4-amino-2-methoxybenzoate is dissolved in DMF, and N-chlorosuccinimide (NCS) is added in a 1:1 molar ratio. The mixture is stirred at 65-75°C for 3-4 hours. The reaction mixture is then poured into ice water to precipitate the product, methyl 4-amino-5-chloro-2-methoxybenzoate, which is filtered and dried.
-
Hydrolysis: The chlorinated ester is refluxed with sodium hydroxide in a methanol/water mixture for over 2 hours. The solution is then decolorized with activated charcoal. After filtration and removal of the solvent, the aqueous solution is acidified with 3M HCl to a pH of 5 to precipitate 4-amino-5-chloro-2-methoxybenzoic acid. The product is then filtered and dried.
Step 2: N-Methylation of 4-Amino-5-chloro-2-methoxybenzoic acid (Proposed)
-
The synthesized 4-Amino-5-chloro-2-methoxybenzoic acid is dissolved in a suitable solvent such as methanol.
-
An excess of a methylating agent, such as dimethyl sulfate or methyl iodide, is added in the presence of a non-nucleophilic base like potassium carbonate to neutralize the formed acid.
-
The reaction mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated, and the residue is taken up in water and acidified to precipitate the product.
-
The crude product is then purified by recrystallization to yield this compound.
NMR Spectroscopic Analysis
-
Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
1H NMR Spectroscopy: The 1H NMR spectrum is acquired on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a 2-second relaxation delay, and 16 scans.
-
13C NMR Spectroscopy: The 13C NMR spectrum is acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled sequence. A 45° pulse width, a 2-second relaxation delay, and a sufficient number of scans (typically >1024) are used to obtain a good signal-to-noise ratio.
-
Data Processing: The resulting free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm).
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow from synthesis to the final structural confirmation of this compound.
Caption: Synthesis and structural confirmation workflow.
References
- 1. 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID(7206-70-4) 13C NMR [m.chemicalbook.com]
- 2. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | FA17623 [biosynth.com]
- 4. 5-Chloro-2-methoxybenzoic acid(3438-16-2) 1H NMR [m.chemicalbook.com]
- 5. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
A Comprehensive Guide to the Validation of an HPLC-UV Method for 5-Chloro-2-methoxy-4-(methylamino)benzoic acid
This guide provides a detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of potential methodologies and supported by established validation protocols.
Comparative Analysis of Methodologies
The analysis of aromatic carboxylic acids, such as the target compound, is routinely performed using reverse-phase HPLC.[4][5][6] The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters that dictate the method's performance.
Stationary Phase: A C18 column is the most common choice for the separation of moderately polar compounds like substituted benzoic acids, offering a good balance of hydrophobicity and peak shape.[7][8] For compounds that may exhibit challenging peak shapes, columns with low silanol activity or end-capping are recommended.[4][6]
Mobile Phase: A typical mobile phase for such analyses consists of a mixture of an aqueous buffer and an organic modifier.[4][7] The buffer, often phosphate or acetate, helps to control the pH and ensure the consistent ionization state of the acidic analyte, thereby improving peak symmetry and retention time reproducibility.[9] The organic modifier, commonly acetonitrile or methanol, is adjusted to achieve optimal retention and separation from potential impurities.[10] The use of an acidic modifier like phosphoric or formic acid in the mobile phase can also aid in achieving good peak shape for acidic analytes.[4][6]
UV Detection: The selection of the UV detection wavelength is crucial for achieving high sensitivity. This is determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance (λmax). For similar aromatic compounds, wavelengths in the range of 230-280 nm are often employed.[7][11]
Experimental Protocols
The following section outlines a detailed protocol for the validation of an HPLC-UV method for this compound, based on ICH guidelines.[1][2][12]
System Suitability
Before commencing method validation, the suitability of the HPLC system must be established. This is achieved by injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, retention time, theoretical plates, and tailing factor.[3]
Specificity
Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][12] This is typically evaluated by injecting a blank (diluent), a placebo (if applicable), and the analyte spiked with potential interfering substances.
Linearity
Linearity establishes that the detector response is directly proportional to the concentration of the analyte over a specified range.[2][3] This is determined by preparing a series of at least five standard solutions of known concentrations and plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.[8]
Accuracy
Accuracy refers to the closeness of the measured value to the true value.[12] It is assessed by spiking a placebo or blank matrix with known amounts of the analyte at different concentration levels (typically 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.[1]
Precision
Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.[3]
-
Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.[3] The precision is expressed as the relative standard deviation (%RSD) of the measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2] This can be assessed by introducing small changes to parameters such as mobile phase composition, pH, column temperature, and flow rate and observing the effect on the results.
Data Presentation
The quantitative data generated during the validation process should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Proposed HPLC-UV Method Parameters
| Parameter | Proposed Condition | Alternative Condition |
| Column | C18, 4.6 x 150 mm, 5 µm | C8, 4.6 x 150 mm, 3 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) | Methanol:Water with 0.1% Formic Acid (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Injection Volume | 10 µL | 20 µL |
| Column Temperature | 30 °C | 25 °C |
| UV Detection | To be determined (λmax) | 254 nm |
Table 2: Summary of Validation Parameters and Acceptance Criteria (based on ICH Guidelines)
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
| Robustness | %RSD of results should be within acceptable limits. |
Mandatory Visualization
The logical workflow of the HPLC-UV method validation process is illustrated in the following diagram:
Caption: Workflow for HPLC-UV Method Validation.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. Separation of 4-Amino-5-chloro-2-methoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ripublication.com [ripublication.com]
- 8. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 11. jasco-global.com [jasco-global.com]
- 12. ijrrjournal.com [ijrrjournal.com]
Benchmarking different synthetic routes to 5-Chloro-2-methoxy-4-(methylamino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes for 5-Chloro-2-methoxy-4-(methylamino)benzoic acid, a key intermediate in the synthesis of the anticancer agent Tasisulam. The routes are evaluated based on their starting materials, reaction steps, and overall efficiency, supported by experimental data from published literature.
Overview of Synthetic Strategies
Two primary synthetic strategies are benchmarked in this guide.
-
Route 1: Multi-step Synthesis from p-Aminosalicylic Acid. This route involves the initial synthesis of the precursor 4-amino-5-chloro-2-methoxybenzoic acid, followed by a final N-methylation step to yield the target compound.
-
Route 2: Synthesis from a Methylated Precursor. This proposed route begins with a starting material that already contains the methylamino group, followed by chlorination and other necessary transformations.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: From p-Aminosalicylic Acid & N-Methylation | Route 2: From Methylated Precursor (Proposed) |
| Starting Material | p-Aminosalicylic Acid | 4-(Methylamino)salicylic acid |
| Key Intermediates | 4-amino-2-methoxybenzoic acid methyl ester, 4-amino-5-chloro-2-methoxybenzoic acid methyl ester, 4-amino-5-chloro-2-methoxybenzoic acid | 4-(Methylamino)-2-methoxybenzoic acid |
| Number of Steps | 4 | 3 |
| Overall Yield | ~69% (estimated) | Data not available |
| Key Reagents | Dimethyl sulfate, N-Chlorosuccinimide (NCS), KOH, Formaldehyde/Reducing Agent | Dimethyl sulfate, N-Chlorosuccinimide (NCS), KOH |
| Advantages | Well-documented initial steps with high yields.[1] | Potentially shorter route. |
| Disadvantages | Requires a final, separate methylation step which adds to the total step count. Potential for N,N-dimethylation side products. | Synthesis of the starting material may be less common. Data on chlorination of this specific substrate is not readily available. |
Experimental Protocols
Route 1: Synthesis from p-Aminosalicylic Acid and subsequent N-Methylation
This route is based on a well-documented synthesis of the amino precursor, followed by a standard N-methylation procedure.
Step 1: Synthesis of Methyl 4-amino-2-methoxybenzoate [1]
-
p-Aminosalicylic acid is reacted with dimethyl sulfate in the presence of potassium hydroxide in an acetone solution.
-
The reaction mixture is stirred at 25°C for approximately 5.5 hours.
-
After reaction completion and solvent removal, the product is extracted with ethyl acetate.
-
Yield: Approximately 92%.[1]
Step 2: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate [1]
-
The methyl 4-amino-2-methoxybenzoate from the previous step is dissolved in DMF.
-
N-Chlorosuccinimide (NCS) is added in a 1:1 molar ratio.
-
The mixture is stirred at 70°C for 3 hours.
-
The product is precipitated by pouring the hot reaction mixture into ice water and then filtered and dried.
-
Yield: Approximately 88%.[1]
Step 3: Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid [1]
-
The chlorinated ester is hydrolyzed using potassium hydroxide in a methanol/water mixture under reflux for about 2 hours.
-
The solution is then decolorized with activated carbon.
-
After filtration and solvent removal, the product is precipitated by adjusting the pH to 5 with hydrochloric acid.
-
Yield: Approximately 91%.[1]
Step 4: N-methylation of 4-amino-5-chloro-2-methoxybenzoic acid
-
The 4-amino-5-chloro-2-methoxybenzoic acid is dissolved in a suitable solvent like methanol.
-
The amino group is methylated using a reductive amination approach. Formaldehyde is added, followed by a reducing agent such as sodium borohydride or sodium cyanoborohydride, to form the monomethylated amine.
-
The reaction is typically carried out at room temperature.
-
The product is isolated by adjusting the pH to precipitate the acid, followed by filtration and drying.
-
Yield: (Estimated) High yields are typical for this type of reaction.
Route 2: Synthesis from a Methylated Precursor (Proposed)
This route offers a more direct pathway by introducing the methylamino group at an earlier stage.
Step 1: Synthesis of 4-(Methylamino)-2-methoxybenzoic acid
-
Starting from 4-(methylamino)salicylic acid, the phenolic hydroxyl and carboxylic acid groups are methylated using dimethyl sulfate and a base like potassium hydroxide in a solvent such as acetone. This is analogous to the first step in Route 1.
-
The resulting ester is then saponified to the carboxylic acid.
Step 2: Chlorination of 4-(Methylamino)-2-methoxybenzoic acid
-
The 4-(methylamino)-2-methoxybenzoic acid is dissolved in a suitable solvent like DMF.
-
N-Chlorosuccinimide (NCS) is added to regioselectively chlorinate the position ortho to the methylamino group.
-
The reaction conditions would likely be similar to the chlorination step in Route 1.
Step 3: Work-up and Isolation
-
The final product, this compound, is isolated from the reaction mixture, likely through precipitation and filtration.
Mandatory Visualizations
Caption: Comparative workflow of the two synthetic routes.
Caption: Simplified signaling pathway for Tasisulam-induced apoptosis.[2]
Conclusion
Route 1, beginning with p-aminosalicylic acid, is a well-established and high-yielding pathway to the key precursor, 4-amino-5-chloro-2-methoxybenzoic acid.[1] The final N-methylation step utilizes standard organic chemistry reactions. While this route has more steps, its reliability and the availability of detailed experimental data make it a strong choice for synthesis.
Route 2 is a more direct, albeit less documented, approach. Its feasibility hinges on the availability of the starting material, 4-(methylamino)salicylic acid, and the efficiency of the subsequent chlorination step. Further research and experimental validation would be required to determine the yields and purity achievable through this route.
For drug development professionals and researchers, the choice between these routes will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the resources available for process optimization. Route 1 currently stands as the more characterized and reproducible method.
References
A Comparative Guide to the Quantitative Analysis of 5-Chloro-2-methoxy-4-(methylamino)benzoic Acid
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid. The primary focus is on High-Performance Liquid Chromatography (HPLC) using a reference standard, with a comparative overview of alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry. The information is intended for researchers, scientists, and professionals in drug development, offering insights into method selection based on performance characteristics and experimental data.
Introduction to Analytical Quantification
The accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related compounds is fundamental in pharmaceutical development and quality control. The use of a certified reference standard is crucial for ensuring the accuracy and reliability of the analytical results. This guide outlines a primary HPLC-based method for the analysis of this compound and compares it with other potential analytical approaches. The performance parameters presented are based on established methods for structurally similar aromatic and benzoic acid derivatives, providing a robust framework for method development and validation.[1][2][3][4][5][6]
Comparative Analysis of Analytical Methods
The selection of an optimal analytical technique is contingent on factors such as the physicochemical properties of the analyte, the required sensitivity and selectivity, and the nature of the sample matrix. For this compound, a substituted benzoic acid, HPLC is a highly suitable and widely used technique.[1] The following table summarizes the typical performance characteristics of HPLC compared to GC-MS and UV-Vis Spectrophotometry, based on data from analogous compounds.[4][5][6]
Table 1: Comparison of Validation Parameters for Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linearity Range | 0.5 - 100 µg/mL | 0.01 - 20 µg/mL | 1 - 25 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 100 - 111% | 98 - 102% |
| Precision (% RSD) | < 2% | < 15% | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~3 ng/mL | ~0.2 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~10 ng/mL | ~0.8 µg/mL |
| Specificity | High (ability to separate from impurities) | Very High (mass-based detection) | Moderate (potential for interference) |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is the recommended method for the quantification of this compound due to its high specificity, accuracy, and precision.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[10]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of the reference standard (typically the wavelength of maximum absorbance).
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of the this compound reference standard in a suitable solvent, such as methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to construct a calibration curve covering the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in the diluent to achieve a final concentration within the linear range of the method.
Validation Parameters:
-
Linearity: A calibration curve is generated by plotting the peak area against the concentration of the working standard solutions. A linear regression analysis is performed, and the correlation coefficient should ideally be >0.999.[11]
-
Accuracy: Determined by the standard addition method or by analyzing a sample with a known concentration of the analyte. The recovery should be within 98-102%.
-
Precision: Assessed by performing replicate injections of a single standard solution (system precision) and by analyzing multiple preparations of a homogeneous sample (method precision). The relative standard deviation (RSD) should be less than 2%.
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[11]
Gas Chromatography-Mass Spectrometry (GC-MS) - Alternative Method
GC-MS can be a powerful alternative, especially for impurity profiling, due to its high sensitivity and specificity. However, it often requires a derivatization step to increase the volatility of the benzoic acid derivative.
Instrumentation:
-
Gas chromatograph with a mass selective detector
-
Capillary column suitable for polar compounds
Experimental Protocol:
-
Derivatization: The carboxylic acid group of this compound would likely require derivatization (e.g., silylation or esterification) to enhance its volatility for GC analysis.
-
Injector and Detector Temperatures: Maintained at elevated temperatures to ensure efficient vaporization and transfer of the analyte.
-
Ionization Mode: Typically Electron Ionization (EI).
UV-Vis Spectrophotometry - Alternative Method
This method is simpler and offers higher throughput but is less specific than chromatographic methods.
Instrumentation:
-
Double beam UV-Vis spectrophotometer
Experimental Protocol:
-
Solvent: A solvent that does not absorb in the region of the analyte's maximum absorbance.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the reference standard.
-
Calibration: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations.
-
Quantification: The concentration of the analyte in the sample is determined by measuring its absorbance and interpolating from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the quantitative analysis process.
Caption: Workflow for HPLC-based quantitative analysis.
Caption: Decision tree for analytical method selection.
References
- 1. Quantitative analysis of aromatics for synthetic biology using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of different approaches to quantify substituted polycyclic aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Techniques for Analysis of Plant Phenolic Compounds [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 61694-98-2|this compound|BLD Pharm [bldpharm.com]
- 8. Buy Online TRC - this compound Sulphate | LGC Standards [lgcstandards.com]
- 9. This compound , Package: 100mg , Laibo Chem - Global Labor [globallabor.com.br]
- 10. mdpi.com [mdpi.com]
- 11. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]
Side-by-side comparison of different purification methods for final product purity
For researchers, scientists, and drug development professionals, achieving high purity of the final product is a critical, non-negotiable step. The choice of purification method directly impacts the product's quality, activity, and suitability for downstream applications. This guide provides an objective comparison of common purification techniques for both proteins and small molecules, supported by available performance data, to aid in the selection of the most effective strategy.
Quantitative Comparison of Purification Methods
The selection of a purification strategy depends on various factors, including the physicochemical properties of the target molecule, the nature of the impurities, the required level of purity, and the scale of the operation. The following table summarizes and compares the performance of key purification methods.
| Purification Method | Principle of Separation | Target Molecules | Typical Final Purity | Advantages | Disadvantages |
| Affinity Chromatography (AC) | Specific reversible binding between the target molecule (often with an affinity tag) and a ligand immobilized on a resin.[1][2] | Recombinant proteins, antibodies, enzymes.[1] | >90% in a single step.[3][4] | High selectivity and specificity, can achieve high purity in a single step, applicable to a wide range of proteins.[1][5] | Requires a specific ligand, the affinity tag may need to be removed, can be expensive.[1] |
| Ion Exchange Chromatography (IEX) | Separation based on the net surface charge of the molecule at a specific pH.[6] | Proteins, peptides, nucleic acids, small molecules with ionizable groups.[6] | >95% (often used as a polishing step).[7] | High resolving power, high capacity, applicable to a wide range of molecules, cost-effective.[6] | Purity is dependent on the charge differences between the target and impurities, requires optimization of pH and salt concentration. |
| Size Exclusion Chromatography (SEC) | Separation based on the hydrodynamic radius (size and shape) of the molecule. | Proteins, polymers, peptides. | >99% (primarily for polishing and removing aggregates). | Gentle, non-denaturing conditions, useful for buffer exchange and removing aggregates. | Low resolution, not suitable for separating molecules of similar size, limited sample volume. |
| Reverse Phase Chromatography (RPC) | Separation based on the hydrophobicity of the molecule. | Small molecules, peptides, proteins. | >94% for one-step, >99% for two-step protocols.[8] | High resolving power, applicable to a wide range of molecules, well-established methods.[8] | Can cause denaturation of sensitive proteins due to the use of organic solvents. |
| Crystallization/Recrystallization | Formation of a solid crystalline structure from a solution, leading to the exclusion of impurities.[9][10] | Small molecules, some proteins. | Can achieve very high purity (>99%).[11] | Can yield highly pure product, scalable, cost-effective for large-scale production.[12] | Not all molecules can be crystallized, can be time-consuming to optimize conditions, potential for impurity inclusion in the crystal lattice.[12] |
| Precipitation | Differential solubility of the target molecule and impurities in a given solvent or by adding a precipitating agent. | Proteins, nucleic acids, small molecules. | Variable, often used as an initial purification step. | Simple, rapid, and inexpensive method for initial sample concentration and removal of bulk impurities.[13] | Low specificity, may lead to co-precipitation of impurities, the precipitate may be difficult to handle. |
Experimental Protocols and Methodologies
Detailed and optimized protocols are crucial for successful purification. Below are generalized methodologies for two common and powerful techniques: Affinity Chromatography for protein purification and Crystallization for small molecule purification.
Affinity Chromatography Protocol for His-tagged Proteins
This protocol outlines the general steps for purifying a recombinant protein with a polyhistidine tag (His-tag) using Immobilized Metal Affinity Chromatography (IMAC).
1. Column Preparation:
-
Equilibrate the IMAC column (e.g., Nickel-NTA resin) with 5-10 column volumes of binding buffer.
2. Sample Preparation and Loading:
-
Prepare the cell lysate containing the His-tagged protein in the binding buffer. Ensure the lysate is clarified by centrifugation or filtration to remove cellular debris.
-
Load the clarified lysate onto the equilibrated column.
3. Washing:
-
Wash the column with 10-20 column volumes of wash buffer. The wash buffer typically contains a low concentration of a competing agent (e.g., imidazole) to remove non-specifically bound proteins.
4. Elution:
-
Elute the bound His-tagged protein from the column using an elution buffer containing a high concentration of the competing agent (e.g., imidazole) or a buffer with a low pH to disrupt the binding.
-
Collect the eluted fractions.
5. Analysis:
-
Analyze the collected fractions for protein concentration (e.g., Bradford assay) and purity (e.g., SDS-PAGE).
Crystallization Protocol for a Small Organic Molecule
This protocol provides a general procedure for purifying a solid organic compound by recrystallization.[9]
1. Solvent Selection:
-
Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should be either highly soluble or insoluble at all temperatures.
2. Dissolution:
-
Dissolve the impure compound in the minimum amount of the hot solvent to form a saturated solution.[9]
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, filter the hot solution through a pre-heated funnel to remove them.[9]
4. Cooling and Crystallization:
-
Allow the hot, saturated solution to cool slowly and undisturbed to room temperature, and then in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.[9]
5. Crystal Isolation:
-
Isolate the crystals by vacuum filtration.
6. Washing:
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[9]
7. Drying:
-
Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
8. Purity Assessment:
-
Determine the purity of the recrystallized product using techniques such as High-Performance Liquid Chromatography (HPLC) or melting point analysis.[14]
Visualization of Purification Workflows
Understanding the logical flow of purification processes is essential for designing an effective strategy. The following diagrams illustrate a general workflow for selecting a purification method and a more detailed workflow for affinity chromatography.
Figure 1. A decision tree for selecting a suitable purification strategy.
Figure 2. Experimental workflow for affinity chromatography purification.
References
- 1. conductscience.com [conductscience.com]
- 2. sinobiological.com [sinobiological.com]
- 3. A Mini Literature Review on Current Advancements in Protein Purification Techniques [mdpi.com]
- 4. An In-Depth Comparison of Best Protein Expression Techniques for Optimal Yield and Purity [alpha-lifetech.com]
- 5. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. syrris.com [syrris.com]
- 11. mdpi.com [mdpi.com]
- 12. bia.si [bia.si]
- 13. Phase separation methods for protein purification: A meta-analysis of purification performance and cost-effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Evaluating the Target Specificity of 5-Chloro-2-methoxy-4-(methylamino)benzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the target specificity of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid derivatives, focusing on their interactions with key biological targets. Due to a lack of direct experimental data for the N-methylated title compound, this guide leverages extensive data available for the closely related and well-studied 4-amino-5-chloro-2-methoxybenzoic acid derivatives as a primary point of comparison. The structure-activity relationships (SAR) discussed will provide insights into the potential pharmacological profile of this compound and its derivatives.
Core Structure and Key Derivatives
The core scaffold of interest is the substituted benzoic acid moiety. The primary comparison in this guide is between derivatives with a 4-amino group and the potential effects of N-methylation to a 4-(methylamino) group.
| Core Structure | R Group | Derivative Class |
| 5-Chloro-2-methoxy-benzoic acid | -NH₂ | 4-amino derivatives |
| -NHCH₃ | 4-(methylamino) derivatives |
Primary Target: 5-HT₄ Receptor
Research strongly indicates that derivatives of 4-amino-5-chloro-2-methoxybenzoic acid are potent ligands for the 5-hydroxytryptamine-4 (5-HT₄) receptor, a G-protein coupled receptor primarily coupled to Gs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1][2] These derivatives have been shown to act as both agonists and antagonists at the 5-HT₄ receptor, depending on the nature of the ester or amide substituent.[1][2]
Comparative Binding Affinities at the 5-HT₄ Receptor
The following table summarizes the binding affinities (Ki) of various 4-amino-5-chloro-2-methoxybenzoic acid ester derivatives for the rat 5-HT₄ receptor. This data is crucial for understanding the potency of this chemical class.
| Compound ID | Substituent on Ester | 5-HT₄ Receptor Kᵢ (nM) | Reference |
| 7a (ML 10302) | 2-(piperidin-1-yl)ethyl | 1.07 ± 0.5 | [2] |
| 7k | 2-(4-hydroxypiperidin-1-yl)ethyl | 1.0 ± 0.3 | [2] |
| 7g | 2-(cis-3,5-dimethylpiperidin-1-yl)ethyl | 0.26 ± 0.06 | [2] |
Note: Data for this compound derivatives is not currently available in published literature.
Analysis: The 4-amino derivatives exhibit high, nanomolar affinity for the 5-HT₄ receptor. The nature of the substituent on the ester side chain significantly influences binding affinity, with the cis-3,5-dimethylpiperidinyl)ethyl ester (7g) showing the highest affinity. While no direct data exists for the 4-(methylamino) analogues, N-methylation of the 4-amino group could potentially alter the electronic and steric properties of the molecule, which may impact receptor binding. Generally, such a modification could either increase or decrease affinity depending on the specific interactions within the receptor's binding pocket.
Potential Off-Target Activities: Dopamine D₂ Receptor
Given the structural similarity of the benzoic acid core to that of metoclopramide, a known dopamine D₂ receptor antagonist, it is plausible that these derivatives may also interact with dopamine receptors.[3][4] Metoclopramide itself displays a complex pharmacology, acting as a D₂ antagonist and a 5-HT₄ agonist.[3][5]
Comparative Data on Related Structures
| Compound | Primary Target(s) | Reported Affinity/Activity | Reference |
| Metoclopramide | 5-HT₄, D₂ | 5-HT₄ agonist; D₂ antagonist (pIC₅₀ ≈ 6.2) | [4] |
| Prucalopride | 5-HT₄ | Highly selective 5-HT₄ agonist | [5] |
Analysis: The potential for D₂ receptor activity should be a key consideration in the evaluation of this compound derivatives. The selectivity profile of these compounds against the D₂ receptor will be critical in determining their therapeutic potential and side-effect profile. The N-methylation of the 4-amino group could modulate the affinity for the D₂ receptor. Structure-activity relationship studies on related benzamides have shown that modifications to the amino group can significantly impact D₂ receptor binding.[6]
Signaling Pathways and Experimental Workflows
To facilitate further research, diagrams illustrating the relevant signaling pathway and a typical experimental workflow for assessing target specificity are provided below.
Caption: 5-HT₄ Receptor Signaling Pathway.
Caption: Experimental Workflow for Target Specificity.
Experimental Protocols
Radioligand Binding Assay for 5-HT₄ Receptor Affinity
This protocol is adapted from studies characterizing 5-HT₄ receptor ligands.[2]
Objective: To determine the binding affinity (Kᵢ) of test compounds for the 5-HT₄ receptor.
Materials:
-
Cell membranes from a cell line overexpressing the human 5-HT₄ receptor.
-
[³H]GR113808 (a high-affinity 5-HT₄ antagonist radioligand).
-
Test compounds (this compound derivatives and reference compounds).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM GR113808 or another potent 5-HT₄ ligand.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.
-
Test Compound: Assay buffer, radioligand, test compound at various concentrations, and cell membranes.
-
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.
cAMP Accumulation Assay for 5-HT₄ Receptor Functional Activity
This protocol measures the functional consequence of 5-HT₄ receptor activation.
Objective: To determine if a test compound acts as an agonist or antagonist at the 5-HT₄ receptor by measuring changes in intracellular cAMP levels.
Materials:
-
A cell line expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
5-HT (Serotonin) as a reference agonist.
-
Test compounds.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a 96-well or 384-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with stimulation buffer and incubate for 30 minutes at 37°C.
-
For Agonist Mode: Add serial dilutions of the test compound or 5-HT to the wells.
-
For Antagonist Mode: Add serial dilutions of the test compound and incubate for 15-30 minutes. Then, add a fixed concentration of 5-HT (typically EC₈₀).
-
Incubate the plate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
For Agonist Mode: Plot the cAMP concentration against the log of the test compound concentration to determine the EC₅₀ (effective concentration to produce 50% of the maximal response).
-
For Antagonist Mode: Plot the inhibition of the 5-HT-induced cAMP response against the log of the test compound concentration to determine the IC₅₀ (inhibitory concentration to block 50% of the agonist response).
Conclusion and Future Directions
Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid are established as potent 5-HT₄ receptor ligands. While direct experimental data for this compound is lacking, the available information on its close analogues provides a strong foundation for predicting its likely primary target.
Future research should focus on:
-
Synthesis and direct pharmacological evaluation of this compound and its derivatives at the 5-HT₄ receptor.
-
Comprehensive selectivity profiling against a panel of receptors, including other 5-HT subtypes and dopamine receptors, to understand the impact of N-methylation on target specificity.
-
In vivo studies to determine the functional consequences of any observed in vitro activities.
This systematic approach will be crucial for elucidating the full therapeutic potential of this chemical class and for the development of novel, highly specific drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. | Semantic Scholar [semanticscholar.org]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Drugs acting at 5-HT4 , D2 , motilin, and ghrelin receptors differ markedly in how they affect neuromuscular functions in human isolated stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Inter-laboratory Comparison of Bioassay Results for the Novel Kinase Inhibitor, "Inhibirex"
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The robust and reproducible assessment of a novel compound's biological activity is paramount in the drug discovery and development process.[1] Inter-laboratory variability can pose significant challenges to the consistent evaluation of a compound's potency and efficacy. This guide presents the results of a collaborative study designed to assess the inter-laboratory variability of bioassay results for "Inhibirex," a novel, potent, and selective inhibitor of the fictitious Kinase-Y enzyme, a key component in the hypothetical "Growth Factor Signaling Pathway."
This document provides a comprehensive comparison of the bioassay data generated by three independent laboratories (Lab A, Lab B, and Lab C). It includes detailed experimental protocols, a comparative analysis of the results, and standardized visualizations to ensure clarity and facilitate cross-validation. The goal of this guide is to provide a framework for the objective comparison of bioassay performance and to highlight best practices in data reporting and analysis.[2][3]
Data Presentation
The potency of Inhibirex was determined in each laboratory using a cell-based assay measuring the inhibition of a downstream substrate's phosphorylation. The half-maximal inhibitory concentration (IC50) was the primary endpoint. All data was analyzed using a 4-Parameter Logistic (4PL) curve fit, a common model for dose-response relationships.[1]
Table 1: Inter-laboratory Comparison of Inhibirex IC50 Values (nM)
| Laboratory | Run 1 | Run 2 | Run 3 | Mean IC50 (nM) | Standard Deviation (nM) | Coefficient of Variation (%) |
| Lab A | 12.5 | 13.1 | 12.8 | 12.8 | 0.3 | 2.3 |
| Lab B | 14.2 | 13.9 | 14.5 | 14.2 | 0.3 | 2.1 |
| Lab C | 11.9 | 12.3 | 12.1 | 12.1 | 0.2 | 1.7 |
| Overall | 13.0 | 1.0 | 7.7 |
Table 2: Assay Performance Parameters
| Laboratory | Z'-factor | Signal-to-Background Ratio |
| Lab A | 0.85 | 15 |
| Lab B | 0.82 | 12 |
| Lab C | 0.88 | 18 |
Experimental Protocols
To ensure consistency, all participating laboratories adhered to the following standardized protocol for the cell-based kinase inhibition assay.
Cell Culture and Seeding:
-
Cell Line: Human "CytoGrow" cells, engineered to overexpress Kinase-Y.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Seeding Density: 10,000 cells per well in a 96-well plate.
-
Incubation: 24 hours at 37°C, 5% CO2.[1]
Compound Preparation and Treatment:
-
A 10 mM stock solution of Inhibirex in DMSO was prepared.
-
A 10-point serial dilution series (1:3) was prepared in assay medium, starting from a maximum final concentration of 1 µM.
-
The final DMSO concentration in all wells was maintained at 0.1%.
-
Cells were treated with the compound dilutions for 2 hours.
Lysis and Detection:
-
Cells were lysed using a commercially available lysis buffer.
-
The concentration of the phosphorylated substrate in the cell lysate was quantified using a proprietary ELISA kit.
-
The absorbance was read at 450 nm using a microplate reader.
Data Analysis:
-
The raw absorbance data was normalized to the positive (no inhibitor) and negative (maximum inhibition) controls.
-
The normalized data was plotted against the logarithm of the inhibitor concentration.
-
A 4-parameter logistic (sigmoidal) curve was fitted to the data to determine the IC50 value.[1]
Mandatory Visualizations
To visually represent the key aspects of this study, the following diagrams have been generated using the DOT language.
Caption: Fictional "Growth Factor Signaling Pathway" showing the inhibitory action of Inhibirex on Kinase-Y.
Caption: Standardized experimental workflow for the cell-based kinase inhibition assay.
Caption: Logical relationship of the inter-laboratory comparison study design.
References
The Impact of N-Methylation on Dopamine D2 Receptor Agonist Efficacy: A Comparative Analysis
A detailed examination of the structure-activity relationship of aporphine-based dopamine D2 receptor agonists reveals that N-alkylation plays a critical role in modulating binding affinity and receptor selectivity. This guide provides a comparative analysis of N-methyl versus N-propyl aporphine analogs, supported by experimental data, to elucidate the impact of this structural modification on therapeutic efficacy.
In the quest for more potent and selective therapeutic agents, medicinal chemists often employ subtle molecular modifications to enhance the pharmacological profile of lead compounds. One such common strategy is the N-alkylation of a primary or secondary amine. This guide delves into the differential effects of N-methylation versus N-propylation on the efficacy of aporphine analogs as dopamine D2 receptor agonists, a key target in the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.
Comparative Efficacy: N-Methyl vs. N-Propyl Analogs
Studies on a series of aporphine-based compounds have demonstrated a clear structure-activity relationship concerning the N-alkyl substituent and dopamine receptor subtype selectivity. While N-methyl substitution tends to favor affinity for the D1 receptor, N-n-propyl substitution has been shown to enhance activity at the D2 receptor.[1]
To illustrate this, we will compare two representative aporphine analogs: (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine and (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine.
Quantitative Comparison of Binding Affinities
The binding affinity of these analogs for the dopamine D1 and D2 receptors was determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the ligand's affinity for the receptor; a lower Ki value indicates a higher affinity.
| Compound | N-Alkyl Group | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D2/D1 Selectivity Ratio |
| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | Methyl | 46 | 235 | 0.20 |
| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | n-Propyl | 1690 | 44 | 38.4 |
Data sourced from literature.[1]
As the data indicates, the N-methyl analog displays a higher affinity for the D1 receptor compared to the D2 receptor. Conversely, the N-n-propyl analog exhibits a significantly greater affinity for the D2 receptor, with a more than 38-fold selectivity over the D1 receptor. This highlights the profound impact of the size and nature of the N-alkyl group on receptor binding and selectivity.
Experimental Protocols
To provide a comprehensive understanding of how these efficacy data are generated, the following are detailed methodologies for key experiments.
Dopamine D2 Receptor Competition Binding Assay
This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (a potent D2 antagonist).
-
Unlabeled Ligand for Non-specific Binding: 10 µM (+)-Butaclamol.
-
Test Compounds: (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine and (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Instrumentation: Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds and the unlabeled ligand in the assay buffer.
-
In a 96-well plate, add the cell membranes, [³H]Spiperone (at a concentration at or below its Kd), and either the assay buffer (for total binding), the unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
Activation of the D2 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an agonist to elicit this functional response.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human Dopamine D2 receptor.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Test Compounds: Agonist compounds of interest.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
Instrumentation: A microplate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Seed the D2 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add serial dilutions of the test compounds to the cells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate the plate to allow for the agonist-mediated inhibition of cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit and a microplate reader.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) from the curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the dopamine D2 receptor signaling pathway and the general workflow for a competition binding assay.
References
Safety Operating Guide
Proper Disposal of 5-Chloro-2-methoxy-4-(methylamino)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid, a halogenated aromatic compound, is crucial for maintaining laboratory safety and environmental compliance. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this chemical class. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this specific substance have not been fully investigated, and it may cause skin, eye, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust and splashes.[2][3] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | To avoid inhalation of dust or vapors.[2][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[5] Chemical waste generators are responsible for the correct classification and disposal of their waste.[1][6]
1. Waste Identification and Segregation:
-
Classification: This compound should be treated as a hazardous chemical waste.
-
Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams to facilitate proper disposal and recycling, and to prevent dangerous chemical reactions.[7][8][9] Do not mix with acids, bases, or oxidizers.[7]
2. Container Selection and Labeling:
-
Container: Use a designated, compatible, and leak-proof container for halogenated solid waste. The original container, if in good condition, can be used.[7] Ensure the container has a tightly fitting cap and is kept closed except when adding waste.[7]
-
Labeling: Clearly label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).[7]
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Appropriate hazard warnings (e.g., "Irritant," "Handle with Care").
-
3. Spill and Contamination Management:
-
Spill Cleanup: In case of a spill, avoid generating dust.[1] Moisten the spilled material with an inert absorbent material and carefully sweep it into the designated hazardous waste container.[1][10] Do not wash spills down the drain.[4][11]
-
Contaminated Materials: Any materials used for cleanup (e.g., paper towels, absorbent pads) and any contaminated PPE must also be disposed of as hazardous waste in the same container.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. After rinsing, deface the original label and dispose of the container as non-hazardous waste, or as directed by your institution's safety office.[12]
4. Storage and Disposal:
-
Storage: Store the sealed and labeled hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1][8]
-
Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Do not attempt to dispose of this chemical through standard trash or sewer systems.[3][5][13][14]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 5. fishersci.com [fishersci.com]
- 6. media.laballey.com [media.laballey.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. nj.gov [nj.gov]
- 11. ehs.com [ehs.com]
- 12. otago.ac.nz [otago.ac.nz]
- 13. fishersci.com [fishersci.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling 5-Chloro-2-methoxy-4-(methylamino)benzoic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Chloro-2-methoxy-4-(methylamino)benzoic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[4] | To protect against eye irritation or serious eye damage from splashes or airborne particles.[1][2][3] |
| Skin Protection | Chemical-resistant lab coat, fully buttoned. Chemical-resistant gloves (e.g., nitrile or butyl rubber). Fully enclosed shoes made of a chemical-resistant material.[4][5][6] | To prevent skin contact which may cause irritation.[1][2][3] Gloves should be inspected before use and changed immediately if contaminated.[4] |
| Respiratory Protection | All handling of the solid compound should occur in a certified chemical fume hood to minimize dust inhalation.[4] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[7] | To protect against respiratory irritation from inhaling dust.[1][2] |
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of compounds structurally related to this compound. This data should be used as a reference for handling and storage.
| Property | Value | Source Compound |
| Molecular Formula | C₈H₈ClNO₃ | 4-Amino-5-chloro-2-methoxybenzoic acid[1][8] |
| Molecular Weight | 201.61 g/mol | 4-Amino-5-chloro-2-methoxybenzoic acid[7][8] |
| Appearance | Solid, Beige | 4-Amino-5-chloro-2-methoxybenzoic acid[1] |
| Melting Point | 206 - 210 °C (decomposes) | 4-Amino-5-chloro-2-methoxybenzoic acid[1][7] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[1] Recommended storage at 2°C - 8°C.[9] | 4-Amino-5-chloro-2-methoxybenzoic acid |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood.[4]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and compatible glassware, before handling the chemical.
2. Donning PPE:
-
Put on all required PPE as detailed in the table above, ensuring gloves are the correct size and free of defects.
3. Handling the Compound:
-
Weighing: Tare a weigh boat on a balance inside the chemical fume hood. Carefully transfer the desired amount of the compound using a clean spatula.
-
Transferring: To prevent generating dust, gently tap the weigh boat to transfer the solid into your reaction vessel.
-
Spill Management: In case of a small spill, carefully clean the area with absorbent pads. Place the used pads in a sealed plastic bag labeled as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.[10]
4. Post-Handling Procedures:
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies. As a halogenated organic compound, this compound requires specific disposal procedures.[11][12]
1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, absorbent pads) must be placed in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[10][11]
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a designated "halogenated organic waste" container.[10][13]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[10][13] Do not use abbreviations or chemical formulas.[10]
2. Storage of Waste:
-
Waste containers must be kept tightly closed except when adding waste.[10][12]
-
Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[1]
3. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[10][13] Halogenated organic wastes are typically incinerated by a regulated hazardous waste facility.[11]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. biosynth.com [biosynth.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. uah.edu [uah.edu]
- 6. leelinework.com [leelinework.com]
- 7. 4-Amino-5-chloro-2-methoxybenzoic acid 95 7206-70-4 [sigmaaldrich.com]
- 8. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | FA17623 [biosynth.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
